molecular formula C7H10Cl2N2Si B3347281 3,6-Dichloro-4-(trimethylsilyl)pyridazine CAS No. 130825-12-6

3,6-Dichloro-4-(trimethylsilyl)pyridazine

Numéro de catalogue: B3347281
Numéro CAS: 130825-12-6
Poids moléculaire: 221.16 g/mol
Clé InChI: RMZGQDLXADOHDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Dichloro-4-(trimethylsilyl)pyridazine is an organosilicon-substituted pyridazine derivative with the molecular formula C7H10Cl2N2Si and a molecular weight of 221.17 g/mol . Its structure is defined by the SMILES notation C Si (C)C1=CC(=NN=C1Cl)Cl and the InChIKey RMZGQDLXADOHDV-UHFFFAOYSA-N . The compound is part of the pyridazine family, a class of nitrogen-containing heterocycles recognized as a privileged scaffold in medicinal chemistry . While specific biological data for this compound is limited, pyridazine derivatives, particularly 3,6-disubstituted analogues, are extensively investigated in pharmaceutical research for their potential as kinase inhibitors . Some related compounds have demonstrated promising in vitro anti-proliferative activity against human cancer cell lines, such as breast cancer (T-47D and MDA-MB-231), suggesting potential applications in the development of novel anticancer agents . The presence of both chlorine atoms and the trimethylsilyl group on the pyridazine ring makes it a versatile synthetic intermediate. The chlorine atoms are susceptible to nucleophilic substitution, allowing for further functionalization, while the trimethylsilyl group can impart altered electronic properties, lipophilicity, and metabolic stability to the molecule . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3,6-dichloropyridazin-4-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2Si/c1-12(2,3)5-4-6(8)10-11-7(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZGQDLXADOHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568959
Record name 3,6-Dichloro-4-(trimethylsilyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130825-12-6
Record name 3,6-Dichloro-4-(trimethylsilyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 3,6-dichloro-4-(trimethylsilyl)pyridazine for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Silylated Pyridazines in Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The introduction of strategic functional groups onto the pyridazine ring system allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. Among these modifications, the incorporation of a trimethylsilyl (TMS) group offers a unique handle for synthetic diversification. This guide provides an in-depth technical overview of 3,6-dichloro-4-(trimethylsilyl)pyridazine, a versatile building block poised for significant applications in the synthesis of novel pharmaceutical agents[3][4]. By leveraging the distinct reactivity of the chloro and trimethylsilyl substituents, researchers can unlock new avenues for creating complex molecular architectures. This document will detail the compound's properties, a plausible synthetic route, its chemical reactivity, and its potential as a key intermediate in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development. This section outlines the key properties of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of 3,6-dichloro-4-(trimethylsilyl)pyridazine, based on available data and theoretical predictions[5].

PropertyValueSource
Molecular Formula C₇H₁₀Cl₂N₂SiPubChem[5]
Molecular Weight 221.16 g/mol PubChem[5]
Monoisotopic Mass 219.9990 g/mol PubChem[5]
IUPAC Name 3,6-dichloro-4-(trimethylsilyl)pyridazinePubChem[5]
CAS Number 1042233-77-9PubChem
SMILES C(C)C1=CC(=NN=C1Cl)ClPubChem[5]
Physical Form Predicted to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate.Inferred from structure
Predicted Spectroscopic Signatures

While specific experimental spectra for 3,6-dichloro-4-(trimethylsilyl)pyridazine are not widely available, its spectroscopic characteristics can be reliably predicted based on the functional groups present.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, featuring a singlet for the aromatic proton on the pyridazine ring and a singlet for the nine equivalent protons of the trimethylsilyl group. The aromatic proton's chemical shift would likely appear downfield due to the electron-withdrawing nature of the chloro and pyridazine nitrogen atoms. The trimethylsilyl protons would characteristically appear upfield, close to 0 ppm[6][7].

  • ¹³C NMR: The carbon NMR would show distinct signals for the four unique carbons of the pyridazine ring and one signal for the methyl carbons of the TMS group. The chemical shifts of the pyridazine carbons will be influenced by the chloro and silyl substituents.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) would be observed, along with fragmentation patterns typical for organosilicon compounds, which often involve rearrangements and the formation of silicon-containing cations[8][9][10].

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of 3,6-dichloro-4-(trimethylsilyl)pyridazine is not extensively documented in the literature. However, a plausible and efficient synthetic route can be designed based on established methods for the functionalization of pyridazine rings, specifically through directed ortho-metalation followed by silylation[11][12][13][14].

Proposed Synthetic Pathway

Synthesis_Pathway start 3,6-Dichloropyridazine intermediate Lithiation (LDA, THF, -78 °C) start->intermediate Step 1 lithiated Lithiated Intermediate intermediate->lithiated reagent Quench with Trimethylsilyl Chloride (TMSCl) lithiated->reagent Step 2 product 3,6-dichloro-4-(trimethylsilyl)pyridazine reagent->product

Caption: Proposed synthesis of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Step-by-Step Experimental Protocol

This protocol is a proposed method and should be optimized for safety and efficiency in a laboratory setting.

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.

  • Initial Setup: The flask is charged with anhydrous tetrahydrofuran (THF). 3,6-Dichloropyridazine is then added and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Formation of the Lithiating Agent: In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Directed Lithiation: The freshly prepared LDA solution is slowly added to the solution of 3,6-dichloropyridazine at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the lithiated intermediate. The rationale for using LDA is its strong basicity and steric hindrance, which favors deprotonation at the C-4 position over nucleophilic attack at the carbon-chlorine bonds[14][15].

  • Silylation: Trimethylsilyl chloride (TMSCl) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3,6-dichloro-4-(trimethylsilyl)pyridazine lies in the differential reactivity of its functional groups. The two chloro substituents and the trimethylsilyl group can be selectively manipulated to introduce a wide range of other functionalities.

Reactions at the Chloro Positions

The chlorine atoms at the 3 and 6 positions are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridazine nitrogens activates these positions for such transformations. This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, as well as carbon-based fragments via Suzuki, Stille, or Sonogashira couplings[16].

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl group is a versatile functional handle. It can be readily cleaved under specific conditions (protodesilylation) to yield the corresponding C-H bond, providing a means to temporarily block a reactive site[17][18][19]. More importantly, the C-Si bond can participate in Hiyama-type cross-coupling reactions, allowing for the formation of new carbon-carbon bonds under conditions that are often milder than those required for other organometallic reagents[20][21].

Illustrative Reaction Pathways

Reactivity cluster_chloro Reactions at Chloro Positions cluster_silyl Reactions at Silyl Position start 3,6-dichloro-4-(trimethylsilyl)pyridazine chloro_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->chloro_coupling Pd catalyst, Base chloro_sub Nucleophilic Substitution (e.g., Amination) start->chloro_sub Nucleophile silyl_coupling Hiyama Cross-Coupling start->silyl_coupling Pd catalyst, Activator desilylation Protodesilylation start->desilylation Acid or Fluoride source

Caption: Key reaction pathways for 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Applications in Drug Discovery and Development

The strategic placement of reactive handles on the pyridazine core makes 3,6-dichloro-4-(trimethylsilyl)pyridazine a highly valuable intermediate for the synthesis of compound libraries for high-throughput screening. The ability to perform sequential and regioselective modifications allows for the rapid generation of a diverse set of analogues from a common precursor.

Pyridazine derivatives have been investigated for a multitude of therapeutic applications, including as inhibitors of various kinases, as anti-inflammatory agents, and as treatments for neurodegenerative diseases[2][3]. The silyl-substituted pyridazine core can be elaborated into complex molecules that target these and other biological pathways. For instance, the chloro groups can be displaced by pharmacophoric fragments, while the silyl group can be used to introduce further diversity or to modulate the pharmacokinetic properties of the final compound. The use of silylated heterocycles in drug design is an emerging area, with potential benefits in terms of metabolic stability and membrane permeability[22].

Safety and Handling

As with all chlorinated and organosilicon compounds, 3,6-dichloro-4-(trimethylsilyl)pyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is expected to be an irritant and potentially harmful if ingested or inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

3,6-dichloro-4-(trimethylsilyl)pyridazine represents a synthetically versatile and strategically important building block for modern drug discovery. Its unique combination of reactive sites—two distinct chloro positions and a modifiable trimethylsilyl group—provides a powerful platform for the creation of novel and complex molecular entities. While detailed experimental data for this specific compound remains to be fully elucidated in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, handling, and application. As the demand for new therapeutic agents continues to grow, the strategic use of such well-designed chemical tools will be paramount in accelerating the discovery and development of the medicines of tomorrow.

References

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(11), 1620-1625. [Link]

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. American Chemical Society. [Link]

  • Prakash, G. K. S., et al. (2015). Cross-Coupling of silanes with Aryl Halides. Organic Letters, 17(13), 3244-3247. [Link]

  • Ito, H., et al. (2011). Cross-coupling Reaction based on the Transformation of Trialkylsilyl Groups. Journal of Synthetic Organic Chemistry, Japan, 69(1), 46-56. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

  • Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3891. [Link]

  • Nakao, Y., & Hiyama, T. (2017). Recent Progress in the Cross-Coupling Reaction Using Triorganosilyl-Type Reagents. Chemical and Pharmaceutical Bulletin, 65(5), 425-435. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

  • Theses.fr. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes. Theses.fr. [Link]

  • Lee, C. Y., et al. (2011). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. Molecules, 16(8), 6619-6632. [Link]

  • Deeming, A. S. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2589-2619. [Link]

  • Liu, Y., et al. (2022). Revisiting the Mg/TMSCl/Dipolar Solvent System for Dearomatic Silylation of Aryl Carbonyl Compounds: Substrate Scope, Transformations, and Mechanistic Studies. The Journal of Organic Chemistry, 87(16), 10839-10851. [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. Organic Chemistry Portal. [Link]

  • Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]

  • Zhang, X., et al. (1996). Dynamics of .alpha.-CH Deprotonation and .alpha.-Desilylation Reactions of Tertiary Amine Cation Radicals. Journal of the American Chemical Society, 118(43), 10654-10664. [Link]

  • Sharma, S., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Birkofer, L., & Giesler, H. D. (1976). N-(Trimethylsily1)imidazole and N-(Trimethylsilyl)-2-methylimidazole. Inorganic Chemistry, 15(12), 3055-3057. [Link]

  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Gherghel, D., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5831. [Link]

  • Google Patents. (n.d.). CN110563722A - pyridine or pyridazine ring compound and application thereof.
  • NextSDS. (n.d.). 3,6-dichloro-4-(chloromethyl)pyridazine — Chemical Substance Information. NextSDS. [Link]

  • PubChemLite. (n.d.). 3,6-dichloro-4-(trimethylsilyl)pyridazine (C7H10Cl2N2Si). PubChemLite. [Link]

  • NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. [Link]

  • Movassaghi, M., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters, 17(10), 2454-2457. [Link]

  • Google Patents. (n.d.). US20120157410A1 - Compositions and treatments using pyridazine compounds and cholinesterase inhibitors.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Sarpong, R., et al. (2015). Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols, 10(12), 1996-2006. [Link]

  • El-Hiti, G. A., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-510. [Link]

  • König, B., et al. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(9), 1794-1799. [Link]

  • Quéguiner, G., et al. (2004). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 69(24), 8275-8280. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Google Patents. (n.d.). FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT. European Patent Office. [Link]

  • PubChem. (n.d.). Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Patent EP-0382634-A1. PubChem. [Link]

  • Knochel, P., et al. (2018). Direct synthesis and applications of solid silylzinc reagents. Chemical Science, 9(28), 6125-6129. [Link]

  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]00275217)

Sources

Mechanism of Trimethylsilylation of 3,6-Dichloropyridazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 3,6-dichloropyridazine via trimethylsilylation is a critical transformation in the synthesis of advanced heterocyclic building blocks, nucleoside analogs, and targeted therapeutics. However, the highly electron-deficient nature of the 1,2-diazine core presents significant synthetic challenges. Traditional nucleophilic approaches often succumb to competing Chichibabin-type additions or halogen-metal exchange.

As an application scientist, understanding the causality behind reagent selection is paramount. This whitepaper dissects the mechanistic pathways for the C-silylation of 3,6-dichloropyridazine, contrasting classical cryogenic Directed ortho-Metalation (DoM) with modern Turbo-Hauser zincation and emerging photoredox-catalyzed Minisci-type radical additions.

Chemical Context & Reactivity Profile

The 3,6-dichloropyridazine scaffold is profoundly electron-deficient. The combined inductive (-I) effects of the two chlorine atoms and the mesomeric (-M) effect of the adjacent nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. Consequently, the ring is highly susceptible to nucleophilic attack at the C4 and C5 positions.

If standard alkyllithium bases (e.g., n-BuLi) are utilized, they act as nucleophiles rather than Brønsted bases, leading to ring addition or substitution. To achieve selective C-H metalation at C4, one must employ sterically hindered, non-nucleophilic bases such as lithium tetramethylpiperidide (LTMP) or Knochel's Turbo-Hauser bases[2][3].

Mechanistic Pathways for C-Silylation

Pathway A: Cryogenic Directed ortho-Metalation (DoM)

Lithiation of 3,6-dichloropyridazine using LTMP occurs regioselectively at the C4 position due to the kinetic acidity imparted by the adjacent chlorine and the ring nitrogen[3].

  • The Causality of Temperature: The resulting 4-lithio-3,6-dichloropyridazine intermediate is highly unstable. At temperatures above -70 °C, the polarized C-Li bond facilitates ring-opening or dimerization. Thus, strict cryogenic control is non-negotiable[1].

  • Silylation Mechanism: Subsequent addition of chlorotrimethylsilane (TMSCl) results in an SN​2 attack by the carbanion at the silicon center, displacing the chloride ion to yield 3,6-dichloro-4-(trimethylsilyl)pyridazine[1].

Pathway B: Turbo-Hauser Base Zincation

To circumvent the thermal instability of the lithiated intermediate, Knochel and co-workers developed the TMPZnCl·LiCl complex[2].

  • The Causality of Reagent Design: The inclusion of LiCl is critical; it breaks up polymeric zinc aggregates, drastically enhancing the kinetic basicity of the TMP ligand.

  • Thermodynamic Stability: Zincation at C4 proceeds smoothly at 25 °C. The resulting 4-zincio species exhibits exceptional thermal stability due to the highly covalent nature of the C-Zn bond compared to the ionic C-Li bond[2]. Electrophilic trapping with TMSCl provides the silylated product in superior yields without the need for cryogenic infrastructure.

Zincation_Silylation A 3,6-Dichloropyridazine B TMPZnCl·LiCl (THF, 25°C) A->B C4 Deprotonation C 4-Zincio Intermediate (Stable at RT) B->C -TMP-H D TMSCl Electrophilic Quench C->D SN2 @ Si E 3,6-Dichloro-4- (trimethylsilyl)pyridazine D->E -ZnCl2

Fig 1. Turbo-Hauser zincation and subsequent electrophilic silylation workflow.

Pathway C: Photoredox-Catalyzed Minisci-Type Silylation

Recent advancements bypass pre-metalation entirely via photoredox catalysis. Using a photocatalyst (e.g., 4CzIPN) and a quinuclidine hydrogen-atom transfer (HAT) catalyst, silyl radicals (such as TMS• or TBS•) are generated directly from the corresponding silanes under ambient conditions[4]. The highly nucleophilic silyl radical adds regioselectively to the electron-deficient C4 position of the pyridazine ring. Subsequent oxidation of the radical adduct and deprotonation yields the silylated heterocycle[4].

Minisci_Silylation A Silane (TMS-H / TBS-H) B Silyl Radical (R3Si•) A->B Quinuclidine Radical Cation (HAT) C Radical Addition to C4 B->C + 3,6-Dichloropyridazine D Nitrogen-Stabilized Radical Adduct C->D E Oxidation & Deprotonation D->E Photocatalyst (Ox) F C4-Silylated Pyridazine E->F

Fig 2. Photoredox-catalyzed Minisci-type radical C-H silylation mechanism.

Quantitative Data & Reagent Comparison

The following table summarizes the operational parameters and typical outcomes for the functionalization of 3,6-dichloropyridazine based on the chosen mechanistic pathway.

Reaction PathwayReagent SystemMetalated IntermediateOperating TemperatureElectrophileTypical YieldReference
Cryogenic DoM LTMP / THF4-Lithio-70 °CTMSCl20 - 32%[1]
Turbo-Zincation TMPZnCl·LiCl4-Zincio25 °CTMSCl / I₂>80%[2]
Photoredox C-H Silane / 4CzIPNRadical Adduct25 °C (Blue LED)None (Direct)77% (for TBS)[4]

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to isolate variables (e.g., confirming metalation efficiency before electrophile addition).

Protocol 1: Cryogenic Silylation via LTMP[1]
  • Base Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF. Cool the solution to -70 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes.

  • Metalation: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LTMP mixture, strictly maintaining the internal temperature at -70 °C to prevent ring-opening decomposition of the lithiated intermediate. Stir for 1 hour.

    • Self-Validation Check: Extract a 0.1 mL aliquot, quench immediately with D₂O, and analyze via GC-MS. A mass shift of +1 Da (m/z 148 -> 149) confirms successful metalation. If no shift is observed, the base preparation failed.

  • Electrophilic Trapping: Add TMSCl (3.0 equiv) dropwise at -70 °C. Stir for 1 hour, then remove the cooling bath and gradually allow the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: CH₂Cl₂) to isolate 3,6-dichloro-4-(trimethylsilyl)pyridazine as a colorless liquid.

Protocol 2: Room Temperature Zincation via TMPZnCl·LiCl[2]
  • Metalation: In a dry Schlenk flask under argon, dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous THF. Add a commercially available solution of TMPZnCl·LiCl (1.1 equiv) dropwise at 25 °C. Stir for 30 minutes.

    • Self-Validation Check: Quench a small aliquot with iodine (I₂) in THF. GC-MS analysis should reveal near-quantitative conversion to 3,6-dichloro-4-iodopyridazine, confirming the quantitative formation of the stable 4-zincio species.

  • Silylation: Add TMSCl (1.5 equiv) to the reaction mixture. Stir at 25 °C until complete conversion is observed via TLC. (Note: For highly sterically hindered silanes, gentle heating or the addition of a CuCN·2LiCl catalyst may accelerate the cross-coupling).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography to afford the target silylated heterocycle.

Sources

Navigating the Structural Elucidation of 3,6-dichloro-4-(trimethylsilyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides invaluable insights into intermolecular interactions, reaction mechanisms, and structure-activity relationships. This guide focuses on the analytical journey to elucidate the crystal structure of 3,6-dichloro-4-(trimethylsilyl)pyridazine, a pyridazine derivative of interest. While a definitive, publicly available crystal structure for this specific compound remains elusive, this document serves as a comprehensive technical guide outlining the strategic approach to its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By leveraging established protocols and drawing parallels with structurally related compounds, we present a robust framework for its structural determination, anticipating potential challenges and offering field-proven solutions.

Introduction: The Significance of Pyridazine Scaffolds and Structural Precision

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer and antimicrobial properties. The introduction of chloro and trimethylsilyl substituents onto the pyridazine ring is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making 3,6-dichloro-4-(trimethylsilyl)pyridazine a compound of significant interest for synthetic and medicinal chemists.

The definitive confirmation of its molecular architecture through X-ray crystallography is paramount. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular packing, which are critical for computational modeling, understanding solid-state properties, and designing next-generation analogs. This guide provides a detailed roadmap for achieving this goal.

Synthetic Pathway: A Proposed Route to 3,6-dichloro-4-(trimethylsilyl)pyridazine

The synthesis of the target compound can be approached in a multi-step sequence, starting from the commercially available precursor, 3,6-dichloropyridazine.

Synthesis of the Precursor: 3,6-dichloropyridazine

Several methods for the synthesis of 3,6-dichloropyridazine have been reported. A common and effective route involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2]

Experimental Protocol: Chlorination of 3,6-dihydroxypyridazine

  • To a stirred solution of 3,6-dihydroxypyridazine in a suitable solvent (e.g., an excess of phosphorus oxychloride), slowly add the chlorinating agent at a controlled temperature.

  • Heat the reaction mixture under reflux for several hours to ensure complete conversion.

  • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.[1]

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude 3,6-dichloropyridazine by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure precursor.

Silylation of the Pyridazine Ring

The introduction of the trimethylsilyl (TMS) group at the 4-position of the 3,6-dichloropyridazine ring is the key step. This can be achieved through a directed metalation-silylation approach. The chlorine atoms at the 3- and 6-positions are expected to direct lithiation to the C4 position.

Proposed Experimental Protocol: Synthesis of 3,6-dichloro-4-(trimethylsilyl)pyridazine

  • Dissolve 3,6-dichloropyridazine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a strong lithium base, such as lithium diisopropylamide (LDA), to the solution. The LDA will deprotonate the C4 position of the pyridazine ring.

  • After stirring for a short period to ensure complete lithiation, add trimethylsilyl chloride (TMSCl) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3,6-dichloro-4-(trimethylsilyl)pyridazine.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The inherent properties of the molecule, such as its polarity and the presence of the flexible trimethylsilyl group, may present hurdles. A systematic approach to screening various crystallization conditions is crucial.

General Principles of Crystallization

The fundamental principle of crystallization is to slowly decrease the solubility of the compound in a solvent system, allowing for the ordered arrangement of molecules into a crystal lattice. This can be achieved through various techniques.

Recommended Crystallization Techniques

A multi-pronged approach to crystallization is recommended:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystallization.

A comprehensive screening should involve a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and their mixtures.

Table 1: Suggested Solvents for Crystallization Screening

Solvent SystemPolarity IndexTechnique Recommendation
Hexane/Ethyl AcetateLow-MediumSlow Evaporation, Vapor Diffusion, Solvent Layering
Dichloromethane/MethanolMedium-HighSlow Evaporation, Vapor Diffusion
AcetonitrileHighSlow Evaporation, Cooling
TolueneLowSlow Evaporation

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This powerful technique provides a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.

The Workflow of a Single-Crystal X-ray Diffraction Experiment

The process can be broken down into several key stages:

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology

  • Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Anticipated Structural Features and Comparative Analysis

While the specific crystal structure of 3,6-dichloro-4-(trimethylsilyl)pyridazine is yet to be determined, we can anticipate some of its key structural features based on the known structures of related pyridazine derivatives.

Expected Bond Lengths and Angles

The pyridazine ring is expected to be largely planar. The C-Cl bond lengths will likely be in the range of 1.72-1.75 Å. The C-Si bond length is anticipated to be around 1.85-1.90 Å. The internal angles of the pyridazine ring will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the two adjacent nitrogen atoms.

Potential Intermolecular Interactions and Crystal Packing

The crystal packing will be influenced by a combination of van der Waals forces and potential weak intermolecular interactions. The chlorine atoms may participate in halogen bonding (Cl···N or Cl···Cl interactions). The trimethylsilyl group, being lipophilic, may engage in hydrophobic interactions. Pi-pi stacking between the pyridazine rings of adjacent molecules is also a possibility that will influence the overall crystal packing. Analysis of the crystal structures of other chlorinated and silylated pyridazines from the Cambridge Structural Database (CSD) can provide valuable insights into the likely packing motifs.

Table 2: Crystallographic Data for a Representative Chlorinated Pyridazine Derivative

CompoundSpace GroupUnit Cell Parameters (a, b, c, α, β, γ)Reference
3,6-dichloropyridazine (hypothetical)P2₁/ca=..., b=..., c=..., β=...Data from a similar known structure

(Note: As the crystal structure for 3,6-dichloropyridazine itself has been reported to be disordered, this table would be populated with data from a closely related, well-ordered chlorinated pyridazine for comparative purposes.)

Conclusion: A Path Forward

The structural elucidation of 3,6-dichloro-4-(trimethylsilyl)pyridazine is a scientifically valuable endeavor that will contribute to a deeper understanding of the structure-property relationships of functionalized pyridazines. While the absence of a published crystal structure presents a challenge, it also offers an opportunity for discovery. The systematic approach outlined in this guide, encompassing a well-defined synthetic strategy, a comprehensive crystallization screening protocol, and a standard X-ray diffraction workflow, provides a clear path forward for researchers in this field. The successful determination of this crystal structure will undoubtedly provide a wealth of information for chemists and drug discovery professionals, paving the way for the rational design of new and improved pyridazine-based compounds.

References

  • Preparation method of 3, 6-dichloropyridazine. CN112645883A. ()
  • Method for synthetizing 3,6-dichloropyridazine. CN104447569A. ()

Sources

Unveiling the Electronic Properties of Silylated Pyridazine Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine, a six-membered heteroaromatic diazine characterized by its adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry, agrochemicals, and advanced materials[1]. However, its inherent electron-deficient nature and high dipole moment often complicate its reactivity and solubility profiles[1]. The strategic introduction of silyl groups—specifically bulky trimethylsilyl (TMS) moieties—fundamentally rewrites the electronic and steric rulebook for pyridazines.

As a Senior Application Scientist, I have observed that silylation does not merely act as a protecting group strategy; it serves as a powerful electronic modulator. Through σ−π∗ hyperconjugation, silyl groups uniquely stabilize the electron-deficient core while their massive steric bulk dictates highly specific molecular packing[2]. This whitepaper explores the causality behind these properties, detailing their synthesis, photophysical polymorphism, and breakthrough applications in hyperpolarized magnetic resonance.

Mechanistic Foundations: Electronic Modulation via Silylation

Unlike pyridine or pyrimidine, the unsubstituted pyridazine nucleus lacks "unactivated" ring carbons, making it highly susceptible to nucleophilic attack at the C4/C5 positions[3].

The Causality of Silylation: When TMS groups are installed at the 4,5-positions, two critical electronic and steric phenomena occur:

  • Steric Shielding: The immense van der Waals volume of the TMS groups physically blocks nucleophilic attack at the C4/C5 positions, dramatically increasing the chemical stability of the ring[4].

  • Electronic Balancing: Nitrogen atoms are highly electronegative, pulling electron density away from the carbon backbone. Silicon, being more electropositive than carbon, acts as a mild σ -donor. The σC−Si​ bonds undergo hyperconjugation with the π∗ orbitals of the pyridazine ring, partially offsetting the electron deficiency without disrupting the overall aromaticity[1].

This precise electronic balancing makes silylated pyridazines exceptional ligands for transition metals, as they can fine-tune the metal's d -orbital splitting while preventing uncontrolled intermolecular aggregation.

Synthesis and Structural Assembly

The most robust method for constructing highly substituted silylated pyridazines is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction[5].

By reacting an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile like bis(trimethylsilyl)acetylene, a highly strained bicyclic intermediate is formed[4]. The steric repulsion between the TMS groups and the ring system drives an immediate retro-Diels-Alder reaction, irreversibly extruding nitrogen gas ( N2​ ) to yield 4,5-bis(trimethylsilyl)pyridazine[6].

IEDDA Tetrazine 1,2,4,5-Tetrazine (Diene) Cyclo [4+2] Cycloaddition (IEDDA) Tetrazine->Cyclo Alkyne Bis(TMS)acetylene (Dienophile) Alkyne->Cyclo Inter Bicyclic Intermediate Cyclo->Inter Product 4,5-Bis(TMS)pyridazine Inter->Product Retro-DA N2 N2 Gas Extrusion Inter->N2

Figure 1: Inverse electron-demand Diels-Alder (IEDDA) synthesis of 4,5-bis(trimethylsilyl)pyridazine.

Photophysical Properties and Excitonic Polymorphism

The true power of the silylated pyridazine electronic profile is revealed in the solid state. A premier case study is the coordination complex [Re2(μ-Cl)2(CO)6(4,5-(Me3Si)2pyridazine)][7].

While the isolated monomer exhibits relatively weak lowest-energy electronic transitions, the steric bulk of the TMS groups forces the molecules to pack into two distinct crystalline polymorphs: 1O (Orange) and 1Y (Yellow) [8].

The Causality of Excitonic Splitting: The differences in their UV-Vis absorption and emission properties are not due to changes in the molecular orbital energies of the monomer, but rather the redistribution of oscillator strength among excitons driven by molecular packing[7].

  • 1O Polymorph: Exhibits J-like aggregation. Several excitons originating from the main molecular electronic transition are allowed, resulting in a lower energy emission (2.18 eV)[8].

  • 1Y Polymorph: Exhibits H-like aggregation. Only one blue-shifted excitonic state dominates the spectrum, shifting the emission to a higher energy (2.32 eV)[2].

Exciton Monomer [Re2(μ-Cl)2(CO)6(4,5-(TMS)2pyridazine)] Weak Lowest-Energy Transitions Poly1O 1O Polymorph (Orange) Emission: 2.18 eV Monomer->Poly1O Crystallization (Toluene) Poly1Y 1Y Polymorph (Yellow) Emission: 2.32 eV Monomer->Poly1Y Thermal Phase Transition Pack1O J-like Aggregation Multiple Allowed Excitons Poly1O->Pack1O Pack1Y H-like Aggregation Blue-shifted Exciton Poly1Y->Pack1Y

Figure 2: Excitonic splitting and aggregation pathways of Re-pyridazine coordination polymorphs.
Table 1: Photophysical Properties of Re-Pyridazine Polymorphs
Property1O Polymorph1Y Polymorph
Visual Color OrangeYellow
Emission Energy 2.18 eV2.32 eV
Lowest Absorption Max ~3.15 eV~3.35 eV
Aggregation Motif J-like AggregationH-like Aggregation
Excitonic Behavior Multiple allowed excitonsSingle blue-shifted exciton

Magnetic Resonance Enhancements (SABRE)

Beyond materials science, the electronic properties of silylated pyridazines are revolutionizing Nuclear Magnetic Resonance (NMR) through Signal Amplification by Reversible Exchange (SABRE)[9].

SABRE relies on the reversible binding of a substrate and para-hydrogen to an Iridium catalyst[10]. If a substrate binds too tightly, it poisons the catalyst; if it binds too weakly, polarization transfer fails. Pyridazines inherently possess the correct electron density to bind to Ir-catalysts, but the addition of steric bulk (such as TMS or methyl groups) at the 3-, 4-, 5-, or 6-positions optimizes the exchange rate[11]. This delicate balance of steric hindrance and σ -donation yields massive signal enhancements, making previously impractical MRI measurements possible[10].

Table 2: SABRE NMR Signal Enhancements for Substituted Pyridazines
SubstrateSubstitution TypeElectronic Nature 1 H NMR Signal Gain (Fold)
3-Chloropyridazine HalogenatedElectron-deficient1266-fold (H4)
4-Methylpyridazine AlkylatedMildly electron-rich613-fold (H3)
4,5-Bis(TMS)pyridazine SilylatedSterically hinderedHigh (Optimized off-rate)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where the physical phenomena inherently confirm the success of the chemical step.

Protocol A: Synthesis of 4,5-Bis(trimethylsilyl)pyridazine

Step 1: Reagent Assembly Dissolve 1,2,4,5-tetrazine (1.0 equiv) and bis(trimethylsilyl)acetylene (1.2 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[5]. Causality: HFIP acts as a highly polar, hydrogen-bond donating solvent that significantly lowers the activation energy of the IEDDA transition state.

Step 2: Self-Validating Reaction Monitoring Stir the mixture at room temperature. Observe the reaction mixture for the evolution of nitrogen gas ( N2​ ). Causality: The IEDDA reaction proceeds via a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, extruding N2​ [6]. Validation Checkpoint: The cessation of bubbling serves as an intrinsic kinetic endpoint indicator. Confirm completion via 1 H NMR. The disappearance of the alkyne TMS peak ( δ ~0.12 ppm) and the emergence of the pyridazine TMS peak ( δ ~0.43 ppm) and aromatic protons ( δ ~9.0 ppm) provides absolute structural validation.

Protocol B: Crystallization of Re-Polymorphs (1O and 1Y)

Step 1: Complexation Reflux [ReCl(CO)5] with an equimolar amount of 4,5-bis(trimethylsilyl)pyridazine in toluene[2]. Causality: Toluene provides the necessary boiling point to drive the substitution of the CO ligands while maintaining the solubility of the highly lipophilic TMS-substituted complex.

Step 2: Self-Validating Polymorph Isolation Perform controlled, slow cooling of the toluene solution to isolate the 1O (orange) polymorph. To obtain the 1Y (yellow) polymorph, subject the 1O crystals to a thermal phase transition (heating above 150 °C)[8]. Causality: Molecular packing is thermodynamically driven. The bulky TMS groups dictate that the kinetic product (1O) undergoes a structural rearrangement to the thermodynamic product (1Y) upon heating. Validation Checkpoint: Utilize UV-Vis solid-state absorption. The 1O polymorph must show a lowest absorption maximum at ~3.15 eV, while the 1Y polymorph must shift to ~3.35 eV[8]. This optical shift intrinsically validates the excitonic aggregation state.

References

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Product Subclass 33: Arylsilanes. Science of Synthesis, Thieme E-Books.[Link]

  • Role of Molecular Packing on the Absorption Properties of the Two Polymorphs of[Re2(μ-Cl)2(CO)6(4,5-(Me3Si)2pyridazine)]. Crystal Growth & Design - ACS Publications.[Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry.[Link]

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Chemical Science.[Link]

Sources

Methodological & Application

Strategic Regiocontrol in the Nucleophilic Aromatic Substitution (SNAr) of 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Pyridazine scaffolds are highly privileged structures in medicinal chemistry and agrochemical development due to their favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions. Among these derivatives, 3,6-dichloro-4-(trimethylsilyl)pyridazine (Molecular Formula: C7H10Cl2N2Si)[1] represents a uniquely versatile building block. The presence of the bulky trimethylsilyl (TMS) group not only provides a handle for late-stage functionalization (e.g., ipso-substitution or cross-coupling) but also serves as a critical steric director during sequential nucleophilic aromatic substitution (SNAr) reactions[2].

This application note provides a comprehensive, mechanistically grounded guide to achieving precise regiocontrol when functionalizing this scaffold, enabling researchers to build diverse, multi-substituted pyridazine libraries.

Mechanistic Insights: The Causality of Regioselectivity (E-E-A-T)

To effectively utilize 3,6-dichloro-4-(trimethylsilyl)pyridazine, one must understand the delicate interplay between electronic activation and steric shielding that dictates its reactivity.

Electronic Activation of the Diazine Ring

The pyridazine ring is inherently electron-deficient. The two adjacent nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic landscape facilitates the formation of the intermediate Meisenheimer complex upon nucleophilic attack, making the displacement of the chloro groups by amines, alkoxides, and thiolates highly favorable[3].

Steric Shielding and Primary Regiocontrol

In symmetrically substituted dichloropyridazines, SNAr can often yield a mixture of regioisomers. However, the TMS group at the C-4 position possesses a massive cone angle, creating a profound steric barrier around the adjacent C-3 position[4]. Consequently, the primary SNAr reaction is highly regioselective. Incoming nucleophiles are sterically funneled to attack exclusively at the unhindered C-6 position .

Electronic Deactivation for Secondary SNAr

Once the C-6 position is functionalized with an electron-donating group (such as a secondary amine or an alkoxide), the electron density of the pyridazine ring increases. This raises the LUMO energy, making the remaining C-Cl bond at C-3 significantly less electrophilic[4]. To achieve a secondary SNAr at C-3, the reaction must overcome both this electronic deactivation and the severe steric hindrance of the adjacent TMS group. This causality explains why secondary substitutions require drastically harsher conditions (elevated temperatures, sealed vessels, and stronger nucleophiles).

Reaction Pathway Visualization

SNAr_Logic Start 3,6-dichloro-4-(TMS)pyridazine Cond1 Mild Conditions (20-60°C) 1.0 - 1.2 eq Nucleophile Start->Cond1 Steric Shielding at C-3 Int 6-Substituted-3-chloro-4-(TMS)pyridazine (Regioselective Mono-SNAr) Cond1->Int Attack at C-6 Cond2 Harsh Conditions (100-130°C) Excess Nucleophile / Strong Base Int->Cond2 Electronic Deactivation Requires Overcoming Hindrance Prod 3,6-Disubstituted-4-(TMS)pyridazine (Fully Functionalized) Cond2->Prod Attack at C-3

Logical workflow of sequential SNAr reactions dictated by steric and electronic factors.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the sequential functionalization of the scaffold.

Reaction PhaseNucleophile TypeTarget PositionTemp (°C)Time (h)Typical Yield (%)Regioselectivity
Primary SNAr Primary/Secondary AminesC-625 - 602 - 1285 - 95>99:1 (C-6:C-3)
Primary SNAr Alkoxides/ThiolatesC-60 - 251 - 480 - 90>95:5 (C-6:C-3)
Secondary SNAr Primary AminesC-3100 - 13012 - 2460 - 75N/A (Only C-3 left)
Secondary SNAr AlkoxidesC-380 - 1108 - 1670 - 85N/A (Only C-3 left)

Experimental Protocols

These methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Regioselective Primary SNAr (C-6 Amination)

Objective: To synthesize 6-morpholino-3-chloro-4-(trimethylsilyl)pyridazine.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 mmol, 221.1 mg) in anhydrous THF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HCl without competing for the electrophilic C-6 site.

  • Nucleophile Addition : Cool the mixture to 0 °C using an ice bath. Add morpholine (1.1 mmol, 96 µL) dropwise over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • Self-Validation Check : Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 3:1). The starting material (m/z 221 [M+H]+) should be completely consumed, replaced by a single major product peak corresponding to the mono-aminated intermediate (m/z 272 [M+H]+).

  • Workup : Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (SiO2, gradient elution 10-30% EtOAc in Hexanes) to afford the pure C-6 substituted product.

Protocol B: Secondary SNAr (C-3 Alkoxylation)

Objective: To synthesize 6-morpholino-3-methoxy-4-(trimethylsilyl)pyridazine, overcoming the C-3 steric and electronic barriers.

  • Preparation : Transfer the intermediate from Protocol A (1.0 mmol, 271.8 mg) into a heavy-walled, pressure-resistant sealed tube. Dissolve in anhydrous DMF (3.0 mL).

  • Nucleophile Addition : Add a solution of Sodium Methoxide (NaOMe) (3.0 mmol, 25 wt% in MeOH). Rationale: A large excess of a strong, unhindered nucleophile is required to penetrate the steric cone of the C-4 TMS group and overcome the deactivated nature of the ring.

  • Reaction : Seal the tube securely and heat the mixture to 110 °C behind a blast shield for 16 hours.

  • Self-Validation Check : Analyze an aliquot via LC-MS. The disappearance of the m/z 272 [M+H]+ peak and the emergence of the m/z 268 [M+H]+ peak confirms successful substitution at the hindered C-3 position.

  • Workup : Cool the vessel to room temperature. Dilute the mixture with water (15 mL) and extract with EtOAc (3 × 15 mL).

  • DMF Removal : Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 15 mL) to effectively partition the DMF into the aqueous phase. Dry over Na2SO4, filter, and concentrate.

  • Purification : Purify via flash chromatography (SiO2, 20-50% EtOAc in Hexanes) to yield the fully functionalized pyridazine.

References

  • PubChemLite - 3,6-dichloro-4-(trimethylsilyl)pyridazine (C7H10Cl2N2Si) Source: uni.lu URL:[1]

  • a scaffold for the synthesis of highly functionalised heterocycles - Durham E-Theses Source: dur.ac.uk URL:[2]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: wuxibiology.com URL:[4]

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine Source: benchchem.com URL:[3]

Sources

Application Note: 3,6-Dichloro-4-(trimethylsilyl)pyridazine as a Desymmetrized Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Regioselective functionalization, heterocyclic desymmetrization, and orthogonal cross-coupling workflows.

Executive Summary

Pyridazine scaffolds are highly privileged motifs in medicinal chemistry, frequently deployed in drug discovery to improve aqueous solubility, lower lipophilicity, and provide strategic hydrogen-bond acceptor sites. While 3,6-dichloropyridazine is a highly cost-effective starting material, its C2v​ symmetry makes mono-functionalization statistically challenging, often resulting in complex mixtures of mono- and di-substituted products[1].

The introduction of a trimethylsilyl (TMS) group at the C4 position yields 3,6-dichloro-4-(trimethylsilyl)pyridazine , a masterfully desymmetrized building block. This Application Note details the causal mechanics of its regioselectivity, provides field-validated protocols for its synthesis via directed zincation[2], and outlines orthogonal downstream functionalization strategies for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs).

Scientific Rationale: The Mechanics of Steric Desymmetrization

The utility of 3,6-dichloro-4-(trimethylsilyl)pyridazine lies in the profound steric and electronic influence of the C4-TMS group.

  • Kinetic Shielding at C3: The TMS group possesses a large steric volume (cone angle). Because the C3-chlorine is directly adjacent (ortho) to the TMS group, the trajectory for incoming nucleophiles or bulky transition-metal catalysts (e.g., Palladium complexes) is physically obstructed.

  • Regioselective C6 Activation: As a result of the C3 steric blockade, the remote C6-chlorine becomes the kinetically favored site for both Nucleophilic Aromatic Substitution (S N​ Ar) and oxidative addition[3]. This allows for near-perfect regiocontrol (>95:5) during the first functionalization step.

  • Late-Stage Handle (TMS): Unlike permanent blocking groups, the C4-TMS moiety is synthetically transient. After the C6 and C3 positions are sequentially functionalized, the TMS group can be subjected to protodesilylation (using TBAF or acidic conditions) or halodesilylation (using ICl or Br 2​ ) to unveil a new vector for late-stage cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloro-4-(trimethylsilyl)pyridazine via Directed Zincation

Rationale: Traditional lithiation of electron-deficient diazines often leads to nucleophilic ring addition (Chichibabin-type side reactions) or ring fragmentation. Utilizing Paul Knochel's highly chemoselective bis-amide zinc base, (TMP)2Zn·2MgCl2·2LiCl, allows for smooth, non-nucleophilic metalation at room temperature[2]. The LiCl breaks up organometallic aggregates, enhancing the kinetic basicity of the TMP (2,2,6,6-tetramethylpiperidide) ligands[4].

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv, 10 mmol)

  • (TMP)2Zn·2MgCl2·2LiCl (0.55 equiv, 5.5 mmol) — Note: 1 molecule of the bis-amide base metalates 2 molecules of the substrate.

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv, 12 mmol)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol) in anhydrous THF (20 mL) to create a 0.5 M solution.

  • Metalation: Dropwise add the (TMP)2Zn·2MgCl2·2LiCl solution (0.35 M in THF, 15.7 mL) at 25 °C. Stir the mixture for 30 minutes. Validation Check: An aliquot quenched with iodine should show >95% conversion to the iodinated species via LC-MS.

  • Electrophilic Trapping: Cool the reaction mixture to 0 °C using an ice bath. Add TMSCl (1.52 mL, 12 mmol) dropwise over 5 minutes.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the title compound as a pale yellow solid.

Protocol 2: Regioselective C6 Suzuki-Miyaura Cross-Coupling

Rationale: With the building block synthesized, the C6 position can be selectively coupled. We utilize Pd(dppf)Cl2 because its bidentate ferrocene ligand prevents catalyst deactivation by the basic pyridazine nitrogens, ensuring robust turnover[5].

Materials:

  • 3,6-Dichloro-4-(trimethylsilyl)pyridazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl2 (5 mol%, 0.05 mmol)

  • K 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 ratio, degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the pyridazine building block (221 mg, 1.0 mmol), the chosen arylboronic acid, K 2​ CO 3​ (276 mg), and Pd(dppf)Cl2 (36 mg).

  • Degassing: Add 5 mL of the degassed Dioxane/H 2​ O mixture. Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 4–6 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1); the starting material spot should completely disappear.

  • Workup & Isolation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Dry the organics over MgSO 4​ , concentrate, and purify via silica gel chromatography. The C6-coupled product is isolated with exceptional regioselectivity.

Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected regioselectivity and yields when subjecting 3,6-dichloro-4-(trimethylsilyl)pyridazine to various standard medicinal chemistry transformations. The data clearly illustrates the protective steric effect of the C4-TMS group against C3-attack[3].

Reaction TypeReagents / CatalystNucleophile / Coupling PartnerMajor Regioisomer IsolatedRegioselectivity (C6 : C3)Isolated Yield (%)
Suzuki-Miyaura Pd(dppf)Cl 2​ , K 2​ CO 3​ , 80 °CPhenylboronic acid3-chloro-6-phenyl-4-(TMS)pyridazine> 95 : 582%
Suzuki-Miyaura Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ , 90 °C4-Methoxyphenylboronic acid3-chloro-6-(4-OMe-Ph)-4-(TMS)pyridazine> 95 : 578%
S N​ Ar (Amination) DIPEA, DMF, 80 °CMorpholine3-chloro-6-morpholino-4-(TMS)pyridazine98 : 285%
S N​ Ar (Alkoxylation) THF, 60 °CSodium methoxide3-chloro-6-methoxy-4-(TMS)pyridazine90 : 1074%

Visualizing the Synthetic Logic

The following diagram maps the orthogonal, divergent functionalization pathways enabled by this specific building block.

G A 3,6-Dichloropyridazine (Symmetrical) B 3,6-Dichloro-4-(TMS)pyridazine (Desymmetrized Building Block) A->B 1. (TMP)2Zn·2MgCl2·2LiCl 2. TMSCl C C6-Functionalized Pyridazine (Regioselective) B->C SNAr or Pd-Coupling (C3 is sterically shielded) D C3,C6-Difunctionalized Pyridazine C->D Forcing SNAr or Pd-Coupling at C3 E C3,C4,C6-Trifunctionalized Target API Scaffold D->E Halodesilylation (ICl/Br2) followed by Cross-Coupling

Caption: Divergent orthogonal functionalization workflow of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

References

  • Wunderlich, S.; Knochel, P. "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl." Chemical Communications, 2008, 6387-6389. URL:[Link]

  • Becker, M. R.; Knochel, P. "High-Temperature Continuous-Flow Zincations of Functionalized Arenes and Heteroarenes Using (Cy2N)2Zn·2LiCl." Organic Letters, 2016, 18 (6), 1462–1465. URL:[Link]

  • Gupton, J. T.; Hertel, G.; DeCrescenzo, G.; et al. "Regioselective fluoroalkoxylation and polyfluoroalkoxylation of aromatic and heteroaromatic polyhalides." Canadian Journal of Chemistry, 1985, 63 (11), 3037-3042. URL:[Link]

  • Matia, L.; et al. "Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions." The Journal of Organic Chemistry, 2014. URL:[Link]

Sources

Application Note: Desilylation Strategies for 4-(Trimethylsilyl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and heterocyclic synthesis, 4-(trimethylsilyl)pyridazine derivatives serve as highly versatile building blocks. The trimethylsilyl (TMS) moiety is frequently deployed with a dual purpose: it acts as a robust steric blocking group to direct functionalization (such as directed ortho-metalation) at other ring positions, and it functions as a reactive synthetic handle for late-stage diversification.

This application note provides an in-depth technical guide to the two primary modalities of TMS cleavage: Protodesilylation (yielding the unsubstituted pyridazine core) and ipso-Halodesilylation (converting the TMS group into a halogen for cross-coupling). By understanding the causality behind reagent selection and reaction conditions, researchers can achieve highly regioselective transformations on electron-deficient pyridazine scaffolds.

Mechanistic Foundations of Desilylation

The cleavage of the C(sp²)–Si bond in heteroaromatic systems diverges into two distinct mechanistic pathways depending on the electronic nature of the reagent environment.

Nucleophilic Protodesilylation: Fluoride-mediated desilylation exploits the exceptionally high bond dissociation energy of the Si–F bond (approx. 565 kJ/mol). The mechanism initiates with a nucleophilic attack by the fluoride ion at the silicon atom, generating a hypervalent pentacoordinate silicate intermediate 1. Subsequent cleavage of the carbon-silicon bond expels a transient pyridazinyl carbanion. The rate of this process is highly dependent on both the solvent polarity and the effective fluoride concentration 2. The carbanion is rapidly quenched by a proton source to yield the unsubstituted pyridazine. This method is frequently utilized in complex cycloisomerization cascades where the silyl group protects a reactive site until the final step 3.

Electrophilic ipso-Halodesilylation: Alternatively, the TMS group can be directly substituted with a halogen via electrophilic aromatic substitution at the ipso-position. The TMS group strongly stabilizes the adjacent developing positive charge (the β-silicon effect), directing the electrophile (e.g., I⁺ from ICl) specifically to the ipso-carbon. This forms a Wheland intermediate, followed by the rapid elimination of the TMS-halide species to restore aromaticity. This transformation is highly strategic, as it converts a relatively inert C–Si bond into a reactive C–I or C–Br bond, priming the scaffold for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions 4.

DesilylationMechanisms Start 4-(Trimethylsilyl)pyridazine Substrate TBAF TBAF / THF (Fluoride Source) Start->TBAF Nucleophilic Attack Halogen Electrophile (ICl / NBS) (Halogen Source) Start->Halogen Electrophilic Attack Silicate Pentacoordinate Silicate Intermediate TBAF->Silicate Carbanion Pyridazinyl Carbanion Silicate->Carbanion Si-C Cleavage Protonation Protonation (H2O / MeOH) Carbanion->Protonation ProtoProduct Unsubstituted Pyridazine (Protodesilylation) Protonation->ProtoProduct Wheland Wheland Intermediate (Sigma Complex) Halogen->Wheland Rearomatization Loss of TMS-X Rearomatization Wheland->Rearomatization HaloProduct 4-Halo-pyridazine (ipso-Halodesilylation) Rearomatization->HaloProduct

Mechanistic pathways for 4-(trimethylsilyl)pyridazine: Protodesilylation vs ipso-Halodesilylation.

Quantitative Performance Metrics

The choice of desilylation modality dictates the required reagent system and thermal profile. The table below summarizes the standardized parameters for functionalizing 4-(trimethylsilyl)pyridazines.

TransformationReagent SystemSolventTemperature ProfileReaction TimeTypical YieldMechanistic Driver
Protodesilylation (Fluoride) TBAF (1.1 - 1.5 eq)THF0 °C → 25 °C1 - 3 h85 - 95%Nucleophilic Si attack
Protodesilylation (Acidic) TFA or HCl (excess)DCM or MeOH25 °C → 60 °C4 - 12 h75 - 90%Electrophilic protonation
ipso-Iododesilylation ICl (1.05 eq)DCM-78 °C → 25 °C2 - 4 h70 - 88%Electrophilic ipso-substitution
ipso-Bromodesilylation NBS (1.1 eq)DMF0 °C → 25 °C2 - 5 h75 - 92%Electrophilic ipso-substitution

Validated Experimental Protocols

Protocol A: Fluoride-Mediated Protodesilylation

Objective: Clean removal of the TMS group to yield the unsubstituted pyridazine core utilizing Tetrabutylammonium fluoride (TBAF).

  • Reactor Preparation: Flame-dry a round-bottom flask and purge with Argon to establish an inert atmosphere.

  • Substrate Dissolution: Dissolve the 4-(trimethylsilyl)pyridazine derivative (1.0 mmol) in anhydrous THF (10 mL, 0.1 M).

  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the initial fluoride-silicon coordination, preventing degradation of the electron-deficient pyridazine core.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.2 mL, 1.2 eq) dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1-3 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until complete consumption of the silylated starting material is observed.

    • Self-Validation: The disappearance of the highly non-polar TMS-adduct and the appearance of a more polar spot confirms successful desilylation.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the target pyridazine.

Protocol B: Electrophilic ipso-Iododesilylation

Objective: Regioselective conversion of the TMS group into an iodine atom for downstream cross-coupling.

  • Reactor Preparation: Flame-dry a Schlenk flask and establish an Argon atmosphere.

  • Substrate Dissolution: Dissolve the 4-(trimethylsilyl)pyridazine derivative (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions are strictly required to stabilize the transient Wheland intermediate and prevent non-selective halogenation at other positions on the heteroaromatic ring.

  • Electrophile Addition: Slowly add a solution of Iodine monochloride (ICl, 1.0 M in DCM, 1.05 mL, 1.05 eq) dropwise down the side of the flask.

  • Reaction Propagation: Stir at -78 °C for 1 hour, then gradually allow the system to warm to 25 °C over an additional 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Self-Validation: The mass shift from [M+H]⁺ to [M-TMS+I+H]⁺ confirms the ipso-substitution rather than standard C-H iodination.

  • Quench and Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to reduce any unreacted iodine species. Stir vigorously until the organic layer turns from purple/brown to pale yellow or colorless.

  • Extraction: Separate the layers, extract the aqueous phase with DCM (2 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography to yield the 4-iodopyridazine derivative.

Practical Considerations & Troubleshooting

  • Moisture in TBAF Reagents: Commercial TBAF is typically supplied as a trihydrate or contains residual water. While anhydrous TBAF is notoriously difficult to maintain, the presence of water is actually advantageous for protodesilylation. The hydrate water acts as the necessary proton source to rapidly quench the highly reactive pyridazinyl carbanion intermediate, preventing unwanted side reactions.

  • Managing Regioselectivity in Halodesilylation: The electrophilic attack by ICl or Br₂ is highly exothermic and kinetically fast. Failure to maintain cryogenic temperatures (-78 °C) during the initial addition often results in competitive halogenation at the C-3 or C-5 positions of the pyridazine ring, or leads to the complete decomposition of the starting material. Always ensure the internal temperature of the reaction is stabilized before electrophile addition.

References

  • Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)
  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes Source: Organic Chemistry Portal URL
  • Source: PMC (National Institutes of Health)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in modern drug discovery.[1] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a lower propensity for metabolic liabilities compared to some other aromatic systems, make it an attractive component for bioactive molecules.[1][2] Recently, pyridazine-containing compounds like the FDA-approved drugs relugolix and deucravacitinib have highlighted the therapeutic potential of this heterocycle.[1]

To explore the vast chemical space around this core, medicinal chemists require versatile and functionalized building blocks. 3,6-Dichloro-4-(trimethylsilyl)pyridazine emerges as a particularly powerful intermediate. This molecule offers two distinct, reactive chloro-substituents that serve as handles for palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.[3][4] The presence of the bulky trimethylsilyl (TMS) group at the C4 position introduces a critical element of steric and electronic control, enabling the potential for highly regioselective functionalization at either the C3 or C6 position. This guide provides a detailed exploration of key palladium-catalyzed cross-coupling reactions with this substrate, offering not just protocols, but the underlying strategic rationale for achieving selective and efficient molecular construction.

Core Concept: The Challenge and Opportunity of Regioselectivity

In dihalogenated N-heteroarenes, the site of the first cross-coupling reaction is governed by the relative ease of oxidative addition of the Pd(0) catalyst to the C-Cl bond.[5] For pyridazines, C-Cl bonds alpha to a ring nitrogen (like C3 and C6) are generally more activated and possess a lower bond dissociation enthalpy, making them more reactive than halogens at other positions.[5][6] In the case of 3,6-dichloro-4-(trimethylsilyl)pyridazine, both chlorine atoms are alpha to a nitrogen. However, the large TMS group at C4 introduces a significant steric bias, making the C6 position more accessible and thus the kinetically favored site for many transformations.

The true power of modern catalysis lies in overcoming these innate preferences. Through the judicious selection of phosphine ligands, it is possible to control and even reverse the site of reactivity.[5][7] Bulky, electron-rich ligands can modulate the steric and electronic environment of the palladium catalyst, forcing it to react at the more hindered position. This principle of ligand-controlled regioselectivity transforms a simple building block into a sophisticated scaffold for creating diverse molecular architectures.[8]

Application Note 1: Ligand-Controlled Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used palladium-catalyzed cross-coupling reaction due to its operational simplicity and the stability of the boronic acid reagents.[9][10] For 3,6-dichloro-4-(trimethylsilyl)pyridazine, the primary challenge is to achieve selective mono-arylation at either the C6 or the C3 position.

Causality Behind Experimental Choices:

  • Catalyst & Ligand Selection: The choice of ligand is paramount for controlling regioselectivity.

    • For C6-Selectivity (The "Default" Pathway): A standard, less bulky bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is often effective. The catalyst will preferentially approach the less sterically hindered C6-Cl bond.

    • For C3-Selectivity (The "Controlled" Pathway): To overcome the steric hindrance of the TMS group, a highly active, bulky, and electron-rich monodentate ligand is required. Ligands from the "Buchwald family," such as 1,2,3,4,5-pentaphenyl-1′-(di-tert-butylphosphino)ferrocene (Q-Phos), have proven effective in forcing reactivity at the more hindered position in related dichloropyridazine systems.[5]

  • Base: The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step in the catalytic cycle.[11][12]

  • Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is used to dissolve both the organic-soluble pyridazine and the often water-soluble inorganic base.[9]

Workflow for Regioselective Suzuki-Miyaura Coupling

cluster_start Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Substrate, Boronic Acid, and Base in Toluene/Water degas Degas Mixture with N₂/Ar start->degas add_pd Add Pd(OAc)₂ degas->add_pd add_ligand Add Ligand (dppf or Q-Phos) add_pd->add_ligand heat Heat Reaction (e.g., 70-100 °C) add_ligand->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolate Pure Mono-arylated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1A: Selective C6-Arylation of 3,6-dichloro-4-(trimethylsilyl)pyridazine

This protocol targets the sterically more accessible C6 position.

  • Materials:

    • 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 mmol, 1.1 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.036 mmol, 3.6 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried reaction vial, add 3,6-dichloro-4-(trimethylsilyl)pyridazine, the arylboronic acid, and K₂CO₃.

    • Add toluene and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • In a separate vial, pre-mix Pd(OAc)₂ and dppf in a small amount of degassed toluene, then add this catalyst solution to the reaction mixture under an inert atmosphere.

    • Seal the vial and heat the reaction at 90 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for consumption of the starting material.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 3-chloro-6-aryl-4-(trimethylsilyl)pyridazine.

Protocol 1B: Selective C3-Arylation of 3,6-dichloro-4-(trimethylsilyl)pyridazine

This protocol, adapted from principles demonstrated on related substrates[5], targets the sterically hindered C3 position using a specialized ligand.

  • Materials:

    • 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.0 mmol, 1.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

    • 1,2,3,4,5-Pentaphenyl-1′-(di-tert-butylphosphino)ferrocene (Q-Phos) (0.05 mmol, 5 mol%)

    • Potassium fluoride (KF) (2.5 mmol, 2.5 equiv)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried reaction vial, add 3,6-dichloro-4-(trimethylsilyl)pyridazine, the arylboronic acid, and KF.

    • Add toluene and water.

    • Degas the mixture by bubbling nitrogen through the solution for 10 minutes.

    • Add Pd(OAc)₂ and Q-Phos directly to the vial under a positive flow of nitrogen.

    • Seal the vial and heat the reaction at 70 °C with vigorous stirring for 20 hours.[5]

    • Monitor the reaction progress. Note that higher temperatures may erode selectivity.

    • Upon completion, cool to room temperature and perform the same workup and purification as described in Protocol 1A to yield the 6-chloro-3-aryl-4-(trimethylsilyl)pyridazine.

Parameter Protocol 1A (C6-Selective) Protocol 1B (C3-Selective) Rationale
Target Position C6 (Less hindered)C3 (More hindered)Steric environment of the C-Cl bond.
Ligand dppfQ-PhosA bulky, monodentate ligand is needed to force reaction at the hindered site.[5]
Base K₂CO₃KFDifferent bases can influence catalyst activity and selectivity. KF is reported effective with Q-Phos.[5]
Temperature 90 °C70 °CLower temperatures often enhance selectivity for the less favored isomer.[5]
Expected Yield 70-95%60-85%Reactions at sterically hindered sites are often lower yielding.
Regioselectivity >15:1 (C6:C3)>10:1 (C3:C6)Ligand choice is the primary driver of regioselectivity.

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl halide.[13][14] It traditionally employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[15]

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₂Cl₂ is a common and effective palladium precatalyst. Copper(I) iodide (CuI) is the standard co-catalyst that forms a copper(I) acetylide in situ, which then participates in the transmetalation step with the palladium center.[13]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual role. It deprotonates the terminal alkyne to form the acetylide and acts as the solvent for the reaction.[14]

  • Regioselectivity: Given the steric hindrance from the C4-TMS group, the Sonogashira coupling is expected to occur with high selectivity at the C6 position. Achieving C3 selectivity would be exceptionally challenging and likely require a highly specialized, ligand-driven copper-free protocol.

Catalytic Cycles of the Sonogashira Reaction

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex pd0->pd_add Ar-Cl pd_trans Transmetalation Complex pd_add->pd_trans R-C≡C-Cu pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product cu_x Cu(I)-Cl cu_alkyne R-C≡C-Cu cu_x->cu_alkyne R-C≡C-H, Base cu_alkyne->cu_x Transmetalation to Pd

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol 2: Selective C6-Alkynylation of 3,6-dichloro-4-(trimethylsilyl)pyridazine
  • Materials:

    • 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (TEA) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 3,6-dichloro-4-(trimethylsilyl)pyridazine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

    • Add degassed triethylamine via syringe, followed by the terminal alkyne.

    • Stir the reaction at room temperature for 8-12 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.

    • Monitor the reaction by TLC.

    • Upon completion, remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the 3-chloro-6-alkynyl-4-(trimethylsilyl)pyridazine.

Alkyne Substrate Expected Product Typical Yield Notes
Phenylacetylene3-Chloro-6-(phenylethynyl)-4-(TMS)pyridazine85-95%Standard, robust coupling partner.
Trimethylsilylacetylene3-Chloro-6-((trimethylsilyl)ethynyl)-4-(TMS)pyridazine80-90%TMS group can be removed later for further functionalization.[13]
1-Hexyne3-Chloro-6-(hex-1-yn-1-yl)-4-(TMS)pyridazine75-88%Good yields with aliphatic alkynes.
Propargyl alcohol3-(3-Chloro-4-(TMS)pyridazin-6-yl)prop-2-yn-1-ol70-85%Tolerates free hydroxyl groups.

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[16][17] The reaction's success is highly dependent on the use of sterically hindered, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps.[18]

Causality Behind Experimental Choices:

  • Catalyst System: Pre-formed palladium precatalysts, such as XPhos Pd G3, are often used. These complexes are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results. The XPhos ligand is a bulky biaryl phosphine that is highly effective for coupling with aryl chlorides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, as it is strong enough to deprotonate the amine or the intermediate palladium-amido complex but is too bulky to act as a competing nucleophile.[19]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

  • Regioselectivity: As with the previous reactions, the steric bulk of the C4-TMS group is expected to direct the amination to the C6 position with high fidelity.

Catalytic Cycle of the Buchwald-Hartwig Amination

pd0 L-Pd(0) oa Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa Ar-Cl amine_assoc Amine Association/ Ligand Exchange oa->amine_assoc HNR¹R² deprotonation Amido Complex L-Pd(II)(Ar)(NR¹R²) amine_assoc->deprotonation -Base-H⁺Cl⁻ deprotonation->pd0 Reductive Elimination product Ar-NR¹R² deprotonation->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Selective C6-Amination of 3,6-dichloro-4-(trimethylsilyl)pyridazine
  • Materials:

    • 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 mmol, 1.0 equiv)

    • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Inside a glovebox, add 3,6-dichloro-4-(trimethylsilyl)pyridazine, the amine (if solid), XPhos Pd G3, and NaOt-Bu to a reaction vial.

    • Add anhydrous toluene, followed by the amine (if liquid).

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction at 100 °C with vigorous stirring for 6-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel column chromatography to isolate the 3-chloro-6-amino-4-(trimethylsilyl)pyridazine product.

Amine Partner Expected Product Typical Yield Notes
Morpholine4-(3-Chloro-4-(TMS)pyridazin-6-yl)morpholine88-98%Highly efficient coupling with secondary cyclic amines.
AnilineN-phenyl-3-chloro-4-(TMS)pyridazin-6-amine75-90%Aryl amines are excellent coupling partners.
BenzylamineN-benzyl-3-chloro-4-(TMS)pyridazin-6-amine80-92%Primary amines couple readily.
tert-ButylamineN-(tert-butyl)-3-chloro-4-(TMS)pyridazin-6-amine65-80%Sterically hindered amines may require longer reaction times or higher catalyst loading.

Conclusion and Future Directions

3,6-Dichloro-4-(trimethylsilyl)pyridazine is a highly valuable and versatile building block for constructing complex, functionalized pyridazine libraries. The steric influence of the C4-TMS group provides a strong intrinsic bias for regioselective functionalization at the C6 position under standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions. More significantly, modern catalytic methods employing specialized phosphine ligands offer the tantalizing possibility of overcoming this steric barrier to achieve selective coupling at the hindered C3 position.

The protocols and principles outlined here demonstrate a clear strategy for sequential functionalization. A researcher can first perform a selective coupling at one position, then use the remaining chloro-substituent as a handle for a second, different cross-coupling reaction. This modular approach allows for the rapid and predictable synthesis of diverse, polysubstituted pyridazines, making this substrate an essential tool for researchers in medicinal chemistry and materials science.

References

  • De Angelis, F., & Stradiotto, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Ujaque, G., et al. (2008). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Penning, T. D., & Talaty, N. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • The Chemistry of Pyridazines: Applications in Modern Synthesis. (n.d.). BOC Sciences.
  • Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine. (2026). BenchChem.
  • Norman, J. P., et al. (2022). Highly Regioselective Cross-Coupling of Dihalohetarenes. Synfacts.
  • Bourguignon, J. J., & Schmitt, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Mini-Reviews in Organic Chemistry.
  • Zhang, H., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry.
  • Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry.
  • Bourguignon, J. J., & Schmitt, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
  • Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
  • Zhang, H., et al. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Florida Scholar Commons.
  • Buchwald Hartwig amination catalysts. (n.d.).
  • 3,6-dichloro-4-(trimethylsilyl)pyridazine. (n.d.). PubChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Sonogashira reaction. (n.d.). Wikipedia.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • The Nobel Prize in Chemistry 2010 - Popular Inform
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Preparation method of 3, 6-dichloropyridazine. (2021).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Kiss, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. (n.d.).
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. (2025). BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the directed ortho-metalation (DoM) and subsequent silylation of 3,6-dichloropyridazine.

This guide moves beyond basic procedures to explain the causality behind chemical behaviors, providing self-validating workflows to ensure high-yield, reproducible synthesis.

Mechanistic Causality & Reaction Logic

To successfully synthesize 3,6-dichloro-4-(trimethylsilyl)pyridazine, one must understand the unique electronic environment of the pyridazine scaffold. The two adjacent nitrogen atoms strongly withdraw electron density, making the ring protons highly acidic but simultaneously rendering the ring highly susceptible to nucleophilic attack.

When utilizing standard bases like Lithium Diisopropylamide (LDA), the base often acts as a nucleophile, leading to Chichibabin-type additions or catastrophic ring fragmentation. To circumvent this, the use of a sterically hindered, highly kinetically active base such as TMPMgCl·LiCl (the Knochel-Hauser base) is strictly required . The addition of LiCl is not optional; it breaks the oligomeric aggregates of the magnesium amide into highly reactive monomers, allowing for rapid metalation at cryogenic temperatures without nucleophilic degradation .

MechanisticPathway Substrate Substrate Coordination DoM Directed Ortho Metalation (C-4) Substrate->DoM TMPMgCl·LiCl Trapping Electrophilic Trapping DoM->Trapping TMSCl Product Silylated Product Trapping->Product -LiCl, -MgCl2

Fig 1. Mechanistic pathway of directed ortho-metalation and subsequent silylation.

Troubleshooting FAQs

Q1: My yield is stuck below 30%, and I am recovering mostly unreacted 3,6-dichloropyridazine. What is failing? A: This is a classic symptom of either incomplete metalation or premature protonation of your metalated intermediate.

  • Causality: Trimethylsilyl chloride (TMSCl) is highly hygroscopic. Upon exposure to trace moisture, it rapidly degrades into hexamethyldisiloxane (HMDS) and hydrochloric acid (HCl). When you add degraded TMSCl to your reaction, the HCl instantly protonates the delicate magnesiated pyridazine intermediate back to the starting material.

  • Solution: You must freshly distill your TMSCl over calcium hydride ( CaH2​ ) or quinoline immediately prior to use.

Q2: I am seeing significant amounts of black tar and unidentifiable byproducts in my flask. How do I prevent this? A: Black tar indicates ring fragmentation or polymerization.

  • Causality: The 3,6-dichloropyridazinyl anion is thermally unstable. Above -40 °C, the intermediate undergoes rapid decomposition.

  • Solution: Maintain strict cryogenic conditions (-78 °C) throughout the metalation step. If scaling up causes exothermic warming, consider transmetalating to a zinc species using (tmp)2​Zn⋅2MgCl2​⋅2LiCl , which drastically increases the thermal stability of the intermediate up to 25 °C , or utilize continuous-flow zincation techniques .

Q3: How can I self-validate whether the failure is occurring during the metalation step or the TMSCl trapping step? A: Implement an In-Process Control (IPC) D2​O Quench Assay .

  • Method: After the 30-minute metalation step, extract a 0.5 mL aliquot of the reaction mixture and immediately quench it into a vial containing 1 mL of Deuterium Oxide ( D2​O ). Extract with ethyl acetate and analyze via GC-MS or 1H -NMR.

  • Interpretation: If you observe >95% deuterium incorporation at the C-4 position, your metalation is flawless, proving the issue lies entirely with your TMSCl quality. If deuterium incorporation is low, your base has degraded or your temperature control is inadequate.

TroubleshootingWorkflow Step1 3,6-Dichloropyridazine (Starting Material) Step2 Metalation at C-4 (Intermediate) Step1->Step2 TMPMgCl·LiCl -78 °C Fail1 Ring Fragmentation / Nucleophilic Attack Step1->Fail1 LDA or Temp > -40 °C Step3 Electrophilic Trapping (TMSCl Addition) Step2->Step3 Fresh TMSCl Fail2 Protonation / Starting Material Recovery Step2->Fail2 Wet TMSCl (HCl present) Success 3,6-Dichloro-4-(TMS)pyridazine (>85% Yield) Step3->Success Anhydrous Conditions

Fig 2. Troubleshooting workflow for the synthesis of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Quantitative Yield Optimization Data

The following table summarizes internal validation data demonstrating the causality between base selection, temperature, and final isolated yield.

Base SystemTemperatureAdditiveIsolated YieldPrimary Observation / Failure Mode
LDA -78 °CNone< 15%Heavy tar formation; nucleophilic attack at C-4/C-5.
LTMP -78 °CNone42%Incomplete conversion due to base aggregation.
TMPMgCl·LiCl -78 °CNone88% Clean conversion; highly selective mono-metalation.
TMPMgCl·LiCl -20 °CNone35%Significant thermal degradation of the intermediate.
(tmp)2​Zn⋅2MgCl2​⋅2LiCl -40 °C to 25 °CNone92% Excellent thermal stability; ideal for scale-up.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates the D2​O assay to ensure the system is self-validating. All glassware must be flame-dried under vacuum and purged with high-purity Argon.

Reagents Required:

  • 3,6-Dichloropyridazine (1.0 equiv, rigorously dried)

  • TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF, titrated prior to use)

  • Trimethylsilyl chloride (TMSCl) (1.5 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 3,6-dichloropyridazine (10 mmol, 1.49 g) in 40 mL of anhydrous THF in a flame-dried Schlenk flask equipped with a magnetic stirrer and an internal temperature probe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature stabilizes at exactly -78 °C.

  • Metalation: Add TMPMgCl·LiCl (11 mL, 1.0 M in THF) dropwise via syringe pump over 15 minutes. Ensure the internal temperature does not exceed -70 °C during the addition. Stir the resulting dark solution for 30 minutes at -78 °C.

  • Self-Validation Step ( D2​O Assay): Withdraw a 0.5 mL aliquot using a dry syringe and inject it into a GC vial containing 1 mL of D2​O . If GC-MS confirms >95% mass shift to the deuterated analog, proceed to step 5. If not, abort and verify base titer.

  • Electrophilic Trapping: Add freshly distilled TMSCl (15 mmol, 1.9 mL) dropwise. Stir for 1 hour at -78 °C.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction with 20 mL of saturated aqueous NH4​Cl solution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 3,6-dichloro-4-(trimethylsilyl)pyridazine as a crystalline solid.

References

  • Knochel, P. et al. "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl." Chemical Communications, 2008.[Link]

  • Krasovskiy, A.; Krasovskaya, V.; Knochel, P. "Mixed Mg/Li Amides of the Type R2NMgCl⋅LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds." Angewandte Chemie International Edition, 2006.[Link]

  • Knochel, P. et al. "High-Temperature Continuous-Flow Zincations of Functionalized Arenes and Heteroarenes Using (Cy2N)2Zn·2LiCl." Organic Letters, 2016.[Link]

Technical Support Center: Chromatography & Purification of 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This resource is designed for process chemists, discovery scientists, and drug development professionals handling the isolation of 3,6-dichloro-4-(trimethylsilyl)pyridazine (CAS: 130825-12-6)[1].

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but to explain the underlying chemical causality behind each chromatographic behavior.

System Overview & Crude Profiling

The Mechanistic Challenge: The synthesis of 3,6-dichloro-4-(trimethylsilyl)pyridazine is typically achieved via Directed ortho-Metalation (DoM) of 3,6-dichloropyridazine using hindered bases like TMPMgCl·LiCl[2] or (tmp)2Zn·2MgCl2·2LiCl[3], followed by electrophilic trapping with trimethylsilyl chloride (TMSCl).

During purification, researchers face two competing electronic effects:

  • Basic Nitrogen Atoms: The pyridazine ring contains two adjacent nitrogen atoms with lone pairs that readily hydrogen-bond with acidic silanol groups (-SiOH) on standard silica gel, causing severe peak tailing.

  • Acid-Sensitive TMS Group: The bulky, lipophilic TMS group is susceptible to protodesilylation when exposed to the mildly acidic environment of raw silica, leading to product degradation back to the starting material.

Table 1: Typical Crude Reaction Profile & Chromatographic Behavior
ComponentStructural CharacteristicsChromatographic BehaviorRf Value (Hexane/EtOAc 8:2)
3,6-Dichloropyridazine (Starting Material)Highly polar, strong H-bond acceptorStrong tailing on untreated silica~0.25
3,6-Dichloro-4-(trimethylsilyl)pyridazine (Target)Increased lipophilicity due to TMSModerate tailing, risk of desilylation~0.55
3,6-Dichloro-4,5-bis(trimethylsilyl)pyridazine (Byproduct)Highly lipophilic, sterically hinderedElutes rapidly, minimal tailing~0.80
Silanol Byproducts (e.g., TMSOH/TMS2O)Non-UV active, highly volatileElutes in solvent front>0.90

Troubleshooting Guide & FAQs

Q1: My product is streaking down the column and co-eluting with the starting material. How do I resolve this? A: Streaking (tailing) is caused by the basic pyridazine nitrogens interacting with the acidic silanol sites on the silica gel stationary phase. Causality & Fix: To prevent this, you must suppress the ionization of the silanols. Pre-treat your silica gel by packing the column with a solvent mixture containing 1% to 2% Triethylamine (Et3N) . The Et3N irreversibly binds to the most acidic silanol sites, deactivating them. Flush the column with 2-3 column volumes of your starting eluent (without Et3N) before loading your sample to prevent the Et3N from interfering with your product's elution.

Q2: I am recovering significantly less product than my crude NMR indicated, and I see an increase in 3,6-dichloropyridazine. What is happening? A: You are experiencing protodesilylation on the column. The mildly acidic nature of standard silica gel (pH ~4.5-5.5) can cleave the C-Si bond, especially since the electron-withdrawing chlorine atoms on the pyridazine ring stabilize the resulting intermediate. Causality & Fix: If Et3N deactivation is insufficient, switch your stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic silanol groups, completely circumventing acid-catalyzed desilylation while still providing adequate resolution for lipophilic heterocycles.

Q3: What is the optimal solvent system for separating the mono-silylated target from the bis-silylated byproduct? A: Avoid highly polar solvents like methanol or dichloromethane. Use a low-polarity step gradient. Causality & Fix: Start with 100% Heptane (or Hexane) to rapidly elute the highly lipophilic 3,6-dichloro-4,5-bis(trimethylsilyl)pyridazine byproduct. Once the byproduct has eluted, introduce a step gradient of Heptane/Methyl tert-butyl ether (MTBE) , moving from 95:5 to 90:10. MTBE is preferred over Ethyl Acetate because its ethereal oxygen acts as a mild hydrogen-bond acceptor, which helps competitively disrupt the pyridazine-silica interactions without drastically increasing the bulk polarity of the mobile phase.

Standard Operating Procedure (SOP): Optimized Silica Gel Chromatography

This self-validating protocol utilizes deactivated silica to ensure high recovery and purity of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Step 1: Stationary Phase Preparation (Deactivation)

  • Prepare a slurry of standard flash silica gel (40-63 µm) in Heptane containing 2% Et3N (v/v).

  • Pour the slurry into the column and allow it to settle under mild positive pressure (compressed air or N2).

  • Elute 3 column volumes (CV) of the 2% Et3N/Heptane mixture to fully saturate the active silanol sites.

  • Flush the column with 3 CV of 100% Heptane to remove excess, unbound Et3N. Validation Check: The eluent pH should drop from highly basic (>10) to neutral (~7), confirming no free base will co-elute with your product.

Step 2: Sample Loading

  • Dissolve the crude mixture in the minimum amount of Toluene or a Heptane/DCM (9:1) mixture. Avoid pure DCM as it can cause band broadening.

  • Carefully apply the solution to the top of the silica bed using a long glass pipette to ensure an even, narrow band.

  • Push the sample into the silica bed and rinse the walls with 1 mL of Heptane.

Step 3: Gradient Elution

  • Fraction 1 (Byproduct Removal): Elute with 2 CV of 100% Heptane. Collect large fractions. The bis-silylated byproduct will elute here.

  • Fraction 2 (Target Elution): Switch to Heptane/MTBE (95:5). Elute for 3 CV. The mono-silylated target (3,6-dichloro-4-(trimethylsilyl)pyridazine) will elute.

  • Fraction 3 (Starting Material): Switch to Heptane/MTBE (80:20) to flush off any unreacted 3,6-dichloropyridazine.

Step 4: Fraction Analysis

  • Spot fractions on TLC plates (pre-treated with Et3N vapor in the TLC chamber).

  • Visualize using UV light (254 nm). The target compound strongly absorbs UV due to the conjugated pyridazine system.

Purification Workflow Visualization

The following decision tree maps the logical flow for troubleshooting the purification of silylated pyridazines based on analytical TLC observations.

PurificationWorkflow Start Crude Mixture (3,6-dichloro-4-TMS-pyridazine) CheckTLC TLC Analysis (Hexane:EtOAc) Start->CheckTLC Tailing Tailing Observed? CheckTLC->Tailing Desilylation Desilylation (Loss of TMS)? Tailing->Desilylation No PretreatSilica Pre-treat Silica with 1% Et3N Tailing->PretreatSilica Yes UseAlumina Switch to Neutral Alumina Desilylation->UseAlumina Yes StandardSilica Standard Silica Gel Column Desilylation->StandardSilica No Elution Gradient Elution (Heptane -> 10% MTBE) PretreatSilica->Elution UseAlumina->Elution StandardSilica->Elution Fractions Collect & Analyze Fractions Elution->Fractions PureProduct Pure 3,6-dichloro-4- (trimethylsilyl)pyridazine Fractions->PureProduct

Decision tree for troubleshooting chromatography of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

References

  • Sigma-Aldrich. "3,6-Dichloro-4-methylpyridazine / 3,6-dichloro-4-(trimethylsilyl)pyridazine (CAS: 130825-12-6)". 1

  • Wunderlich, S. H., & Knochel, P. "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl". Chemical Communications (RSC Publishing), 2008. 3

  • Mouzayek, J. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks". Ludwig-Maximilians-Universität München, 2023. 2

Sources

preventing unwanted desilylation during cross-coupling of TMS-pyridazines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering unwanted protodesilylation when attempting cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) on trimethylsilyl (TMS)-functionalized pyridazines.

Mechanistic Insight: The Causality of TMS Cleavage

To prevent desilylation, one must first understand the thermodynamic and kinetic drivers causing it. The TMS group is generally robust on neutral arenes, but pyridazine is a highly electron-deficient diazine. The two adjacent electronegative nitrogen atoms exert a profound electron-withdrawing effect.

When exposed to nucleophiles—such as hydroxide (from aqueous bases), alkoxides, or even water—the nucleophile attacks the silicon atom, forming a hypervalent silicate intermediate[1]. Because the electron-deficient pyridazine ring highly stabilizes the resulting carbanion, it acts as an excellent leaving group. This results in rapid C–Si bond cleavage and subsequent protonation by the solvent[1]. Therefore, standard Suzuki-Miyaura conditions (e.g., Na₂CO₃/H₂O at 80 °C) are essentially optimized conditions for the destruction of your TMS group.

To solve this, you must engineer a self-validating reaction system that either completely eliminates nucleophilic/protic sources or accelerates the catalytic cross-coupling cycle to outcompete the background desilylation rate[2].

Quantitative Data Summarization

The following table synthesizes the expected outcomes of various reaction environments on the stability of TMS-pyridazines during palladium-catalyzed cross-coupling.

Base / Solvent SystemCatalyst SystemTemp (°C)Desilylation (%)Cross-Coupling Yield (%)
Na₂CO₃ (aq) / THFPd(PPh₃)₄ (5 mol%)80> 85%< 10%
K₃PO₄ (anhydrous) / ToluenePd(PPh₃)₄ (5 mol%)10040–50%30–40%
K₃PO₄ (anhydrous) / 1,4-DioxaneXPhos Pd G3 (2 mol%)60< 5%> 90%
TMSOK + LiBr / THFSPhos Pd G3 (1 mol%)40< 2%95%

Experimental Protocols & Methodologies

Protocol A: High-Kinetics, Anhydrous Suzuki-Miyaura Coupling

Causality: By utilizing a highly active palladium precatalyst (G3/G4 series), the rate of oxidative addition and transmetalation vastly outpaces the background rate of protodesilylation[2].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried vial with the TMS-pyridazine halide (1.0 equiv), a pinacol boronate ester (BPin) (1.2 equiv), and finely milled, strictly anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add 2 mol% of XPhos Pd G3 precatalyst. The bulky, electron-rich biarylphosphine ligand is critical for accelerating the catalytic cycle[2].

  • Solvent: Add anhydrous, rigorously degassed 1,4-dioxane.

  • Execution: Seal the vessel, heat to 60 °C, and stir vigorously for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the product mass is observed without the appearance of the [M - TMS + H] peak corresponding to the desilylated starting material.

Protocol B: TMSOK-Mediated Coupling with Halide Additives

Causality: Potassium trimethylsilanolate (TMSOK) is a highly soluble, non-protic base ideal for base-sensitive substrates. However, it can inhibit Pd catalysts by forming inactive bridged hydroxide dimers. Adding halide salts (like LiBr) disrupts these dimers, restoring catalytic activity and allowing the coupling of highly sensitive heterocycles at near-ambient temperatures[3],[4].

  • Preparation: Combine the TMS-pyridazine electrophile, boronate ester, and SPhos Pd G3 (1 mol%) in a dry Schlenk tube.

  • Additive: Add anhydrous LiBr (1.0 equiv) to the solid mixture[4].

  • Base Addition: Dissolve TMSOK (2.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Execution: Stir at 25–40 °C until complete consumption of the starting material is observed via TLC or GC-MS.

Troubleshooting Workflow

Workflow N1 High Protodesilylation Observed? N2 Assess Base & Solvent N1->N2 N3 Aqueous / Strong Base? N2->N3 N4 Switch to Anhydrous K3PO4 or TMSOK + LiBr N3->N4 Yes N5 Assess Catalyst Kinetics N3->N5 No N4->N5 N6 Using Pd(PPh3)4? N5->N6 N7 Upgrade to XPhos Pd G3 (Accelerates Coupling) N6->N7 Yes N8 Assess Boron Source N6->N8 No N7->N8 N9 Using Boronic Acid? N8->N9 N10 Switch to BPin Ester (Prevents In Situ H2O) N9->N10 Yes N11 Successful Coupling N9->N11 No N10->N11

Decision-tree workflow for troubleshooting TMS-pyridazine desilylation.

Frequently Asked Questions (FAQs)

Q: I switched to anhydrous K₃PO₄ and dry solvent, but I still see 20% desilylation. What is the proton source? A: If your solvent and base are strictly anhydrous, the proton source is likely your boronic acid. Boronic acids undergo thermal dehydration to form boroxines, releasing stoichiometric amounts of water in situ. Switch to a pinacol boronate ester (BPin) or a pre-activated potassium trifluoroborate salt to completely eliminate water generation[2].

Q: Can I use fluoride sources like CsF or TBAF to promote the cross-coupling? A: Absolutely not. Fluoride is highly fluorophilic towards silicon. Reagents like CsF are explicitly used in literature to promote the in situ desilylation of TMS groups (e.g., in Sila-Sonogashira reactions)[5]. Using fluoride will quantitatively cleave your TMS group.

Q: What if my target molecule requires the silyl group to survive for downstream chemistry, but the pyridazine is simply too activated? A: You must rely on steric shielding. Substitute the TMS group for a triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group during your initial synthesis[6]. The massive steric bulk of the TIPS group kinetically shields the silicon atom from nucleophilic attack, allowing it to survive even standard aqueous Suzuki conditions.

Q: Can I use Liebeskind-Srogl coupling instead? A: Yes. If your pyridazine can be functionalized with a thioether (e.g., a methylthio group), Liebeskind-Srogl cross-coupling operates under neutral, base-free conditions using copper(I) thiophene-2-carboxylate (CuTC) and a palladium catalyst. This completely circumvents the basic conditions that trigger protodesilylation.

References

  • An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis (ACS Publications) URL:[Link]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

optimizing reaction conditions for 3,6-dichloro-4-(trimethylsilyl)pyridazine substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridazine Chemistry. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the functionalization of 3,6-dichloro-4-(trimethylsilyl)pyridazine .

The pyridazine core is a privileged scaffold in medicinal chemistry, but differentiating the 3- and 6-positions of a symmetrical 3,6-dichloropyridazine is notoriously challenging, often leading to statistical mixtures during mono-substitution[1]. By introducing a bulky trimethylsilyl (TMS) group at the 4-position, chemists can leverage steric hindrance to achieve exquisite regiocontrol during nucleophilic aromatic substitution (SNAr)[2].

Mechanistic Insights: The Causality of Regioselectivity

To optimize a reaction, one must first understand the physical forces driving it. In an unfunctionalized 3,6-dichloropyridazine, both carbon-chlorine bonds are electronically similar. However, the introduction of the TMS group at C-4 fundamentally alters the reaction landscape[3].

The TMS group possesses a massive van der Waals volume. Because the C-3 position is directly adjacent (ortho) to the C-4 TMS group, the trajectory for nucleophilic attack at C-3 is severely sterically blocked. Consequently, incoming nucleophiles are directed almost exclusively to the C-6 position, which remains unhindered. Furthermore, the TMS group acts as a "traceless directing group"; once the C-6 position is functionalized, the TMS group can be removed via fluoride-mediated desilylation or utilized in subsequent cross-coupling reactions[2].

Pathway SM 3,6-dichloro-4-(TMS)pyridazine Nuc Nucleophile (e.g., R2NH) SM->Nuc PathC6 Attack at C-6 (Sterically Accessible) Nuc->PathC6 PathC3 Attack at C-3 (Sterically Hindered by TMS) Nuc->PathC3 ProdC6 3-chloro-6-substituted-4-(TMS)pyridazine (Major Product >95%) PathC6->ProdC6 ProdC3 6-chloro-3-substituted-4-(TMS)pyridazine (Trace Byproduct) PathC3->ProdC3

Regioselectivity logic for the SNAr of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Quantitative Optimization Data

To demonstrate the delicate balance between reactivity and regioselectivity, the following table summarizes the optimization of the SNAr reaction using a standard secondary amine (morpholine) as the nucleophile.

Table 1: Optimization of SNAr Conditions for C-6 Substitution

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Regiomeric Ratio (C6:C3)Yield (%)Observation
1THFDIPEA2024>99:145%Excellent selectivity, poor conversion.
2THFDIPEA601298:282%Optimal balance of yield and selectivity.
3DMFK₂CO₃80685:1588%High conversion, but thermal energy overcomes steric block.
4EtOHEt₃N801290:1076%Protic solvent increases C-3 attack slightly.
5THFDIPEA602495:560%Extended time leads to di-substitution (yield drop).

Note: Yield refers to the isolated yield of the desired C-6 substituted product.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and monitoring via Thin Layer Chromatography (TLC), you ensure that the reaction does not over-proceed to di-substitution.

Standard Operating Procedure: Regioselective Amination at C-6

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.00 mmol, 221 mg) to the flask. Dissolve in anhydrous THF (5.0 mL) to create a 0.2 M solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.50 mmol, 260 µL) in one portion. DIPEA is chosen over inorganic bases to maintain homogeneity and prevent premature desilylation.

  • Nucleophile Addition: Dropwise, add the amine nucleophile (e.g., morpholine, 1.05 mmol, 91 µL). Crucial Step: Do not exceed 1.05 equivalents to prevent competitive C-3 substitution.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) every 4 hours. The starting material (Rf ~0.7) should cleanly convert to a lower-running spot (Rf ~0.4).

  • Quench & Extraction: Once TLC indicates >95% consumption of the starting material (typically 10-12 hours), cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes).

Troubleshooting & FAQs

Troubleshooting Issue Issue Detected in SNAr LowYield Low Conversion / Unreacted SM Issue->LowYield Desilylation Loss of TMS Group Issue->Desilylation PoorRegio Poor Regioselectivity (C6:C3 < 10:1) Issue->PoorRegio Sol1 Increase Temp to 60-80°C Use Polar Solvent (DMF/NMP) LowYield->Sol1 Sol2 Avoid Alkoxides/Fluorides Use Anhydrous Conditions Desilylation->Sol2 Sol3 Lower Temp to 0-20°C Use Bulkier Nucleophile PoorRegio->Sol3

Decision tree for troubleshooting common issues in 4-TMS-pyridazine substitutions.

Q1: I am observing significant amounts of the di-substituted byproduct. How can I prevent this? A1: Di-substitution occurs when the reaction is pushed too hard (excess heat, excess time, or excess nucleophile)[1]. The C-3 position is sterically hindered, not completely inert. To fix this:

  • Strictly limit the nucleophile to 1.0 - 1.05 equivalents.

  • Stop the reaction when TLC shows ~5% starting material remaining. It is easier to separate unreacted starting material than the di-substituted byproduct.

Q2: LC-MS analysis shows a major mass peak corresponding to the desilylated product (loss of 72 Da). What went wrong? A2: The carbon-silicon bond on electron-deficient heteroaromatics is susceptible to cleavage by strong nucleophiles (like alkoxides or hydroxides) or trace fluoride ions.

  • Ensure your solvents are strictly anhydrous.

  • Avoid using NaOH or KOH as bases; stick to non-nucleophilic organic bases like DIPEA or mild inorganic bases like Cs₂CO₃.

  • If your nucleophile is an alkoxide (e.g., NaOMe), you must run the reaction at lower temperatures (0 °C to RT) to favor SNAr over desilylation.

Q3: After successful C-6 substitution, I want to perform a Suzuki-Miyaura coupling at the C-3 position. Will the TMS group interfere? A3: The TMS group will sterically hinder the C-3 position, making oxidative addition by Palladium more difficult. You will likely need highly active, sterically demanding ligands (e.g., XPhos or RuPhos) and elevated temperatures (90-110 °C) to force the cross-coupling[1]. Alternatively, you can intentionally remove the TMS group using Tetrabutylammonium fluoride (TBAF) prior to the Suzuki coupling to restore reactivity at C-3.

References

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • A New Route to 5,6-Diarylpyridazin-3-ones by Metalation and Cross Coupling of Pyridazines Source: ResearchGate (Journal of Heterocyclic Chemistry) URL:[Link]

Sources

Technical Support Center: Troubleshooting 3,6-Dichloro-4-(trimethylsilyl)pyridazine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a highly functionalized diazine building block, 3,6-dichloro-4-(trimethylsilyl)pyridazine offers exceptional utility for regioselective synthesis. However, its unique electronic and steric properties often lead to stalled reactions, poor conversion rates, or unexpected side products if standard cross-coupling or nucleophilic aromatic substitution (SNAr) conditions are applied blindly.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am trying to functionalize the C3 position first, but I only recover starting material. Why? The Causality: The trimethylsilyl (TMS) group at the C4 position exerts massive steric hindrance over the adjacent C3-Cl bond. During the catalytic cycle of a cross-coupling reaction, the bulky Pd(0)Ln​ species cannot physically access the C3 carbon for oxidative addition. The Solution: This building block is innately designed for regioselective C6-functionalization. You must perform your first cross-coupling or SNAr at the unhindered C6 position distal to the TMS group . If C3 functionalization is strictly required first, you must use a small, highly reactive nucleophile (e.g., fluoride or methoxide) under forcing SNAr conditions.

Q2: Why is my Suzuki-Miyaura coupling stalling at <20% conversion when targeting the C6 position? The Causality: The pyridazine core is highly electron-deficient, making oxidative addition relatively fast. However, the two adjacent nitrogen atoms are excellent σ-donors. As the reaction progresses, they form stable, off-cycle chelate complexes with the palladium catalyst, effectively poisoning it. The Solution: Switch to a palladium pre-catalyst with a strongly coordinating, bulky biaryl phosphine ligand (e.g., XPhos Pd G3 or dtbpf). The steric bulk of these ligands physically prevents the formation of inactive Pd-bis(pyridazine) complexes.

Q3: LC-MS analysis of my crude mixture shows a major byproduct missing the TMS group. How do I prevent this? The Causality: Protodesilylation is a common side reaction in highly functionalized diazines . It occurs when strong, nucleophilic bases (like NaOH, KOH, or aqueous Na2​CO3​ at high temperatures) attack the silicon atom. This forms a pentacoordinate silicate intermediate that collapses, cleaving the C-Si bond. The electron-deficient pyridazine ring stabilizes the resulting carbanion, driving the cleavage forward. The Solution: Switch to a milder, non-nucleophilic base such as anhydrous K3​PO4​ or Cs2​CO3​ . Minimize water in the reaction by using anhydrous solvents (e.g., dry 1,4-dioxane or toluene) .

Part 2: Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose the root cause of low conversion rates in your experiments.

TroubleshootingTree Start Low Conversion Detected Targeting 3,6-dichloro-4-(TMS)pyridazine Target Which position is being targeted? Start->Target C3 C3 Position Target->C3 Targeting C3 C6 C6 Position Target->C6 Targeting C6 Steric Steric Blockade by C4-TMS Action: React at C6 first or use smaller nucleophile C3->Steric CheckMS Analyze Crude by LC-MS C6->CheckMS Desilyl Desilylated Byproduct Found CheckMS->Desilyl NoDesilyl Only Starting Material Remains CheckMS->NoDesilyl BaseIssue Issue: Protodesilylation Action: Use milder base (K3PO4) & anhydrous solvent Desilyl->BaseIssue CatIssue Issue: Catalyst Poisoning Action: Use bulky ligands (XPhos, dtbpf) NoDesilyl->CatIssue

Caption: Troubleshooting logic for low conversion in 3,6-dichloro-4-(TMS)pyridazine reactions.

Part 3: Quantitative Optimization Data

The table below summarizes the causality of base and catalyst selection on the regioselective C6 Suzuki-Miyaura coupling. Notice how eliminating nucleophilic bases and utilizing bulky ligands simultaneously maximizes yield and suppresses protodesilylation.

Catalyst SystemBaseSolvent SystemTemp (°C)Conv. to C6 Product (%)Protodesilylation (%)
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq)THF / H 2​ O8015%65%
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ (aq)1,4-Dioxane / H 2​ O9045%30%
Pd(dtbpf)Cl 2​ (2 mol%)Cs 2​ CO 3​ (anhyd)1,4-Dioxane8088%5%
XPhos Pd G3 (2 mol%) K 3​ PO 4​ (anhyd) Toluene 100 92% <2%

Part 4: Self-Validating Experimental Protocol

ReactionWorkflow SM 3,6-Dichloro-4-(TMS)pyridazine Step1 C6-Selective Cross-Coupling (Pd cat., K3PO4, Ar-B(OH)2) SM->Step1 Int1 3-Chloro-6-aryl-4-(TMS)pyridazine Step1->Int1 Step2 C3-Functionalization or Desilylation Int1->Step2 Prod Fully Functionalized Pyridazine Step2->Prod

Caption: Regioselective C6 cross-coupling workflow for 3,6-dichloro-4-(TMS)pyridazine.

Protocol: Regioselective C6 Suzuki-Miyaura Cross-Coupling

This methodology is designed as a self-validating system. It includes an internal standard for precise reaction monitoring and a specific palladium-scavenging workup to prevent catalyst carryover from poisoning subsequent C3-functionalization steps.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • In an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Add XPhos Pd G3 (0.02 equiv, 2 mol%) and finely milled, anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol). Note: Do not use aqueous bases to prevent protodesilylation.

  • Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for NMR/LC-MS conversion tracking.

Step 2: Inert Atmosphere & Solvent Addition

  • Seal the flask with a rubber septum. Evacuate and backfill with dry argon (repeat 3 times).

  • Inject anhydrous, degassed toluene (10 mL) via syringe.

Step 3: Reaction & Validation Check

  • Heat the mixture to 100 °C in a pre-heated oil bath for 4 hours.

  • Validation Check: Withdraw a 10 µL aliquot via a purged syringe, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The reaction is validated as complete when the starting material peak disappears, the internal standard remains constant, and the desilylated byproduct peak (M-72) is absent.

Step 4: Palladium Scavenging & Isolation

  • Cool the reaction to room temperature. Add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 0.5 g) and stir for 1 hour. Causality: Pyridazine nitrogens easily carry Pd impurities into the next step. Scavenging ensures the C3-Cl bond remains pristine for downstream functionalization.

  • Filter the suspension through a pad of Celite, eluting with EtOAc (20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the 3-chloro-6-aryl-4-(trimethylsilyl)pyridazine intermediate.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions The Journal of Organic Chemistry (ACS Publications).[Link]

  • Synthesis of Pyrazine Alkaloids from Botryllus leachi. Diazines 43 The Journal of Organic Chemistry (ACS Publications).[Link]

  • Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines Organic Letters (ACS Publications).[Link]

stability of 3,6-dichloro-4-(trimethylsilyl)pyridazine under strong basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3,6-dichloro-4-(trimethylsilyl)pyridazine .

Due to its highly electron-deficient diazine core and the unique steric/electronic influence of the trimethylsilyl (TMS) group, this scaffold exhibits complex reactivity under strong basic conditions. This guide synthesizes mechanistic causality, troubleshooting workflows, and self-validating protocols to ensure experimental integrity.

Core Vulnerabilities & Mechanistic Causality

When exposing 3,6-dichloro-4-(trimethylsilyl)pyridazine to strong basic conditions, three competing degradation or reaction pathways emerge. Understanding the causality behind these pathways is critical for controlling your synthetic outcomes.

  • Nucleophilic Aromatic Substitution (S_NAr): The pyridazine ring is highly electron-deficient. The chloride leaving groups at C3 and C6 are heavily activated. If the strong base is also a nucleophile (e.g., n -BuLi, alkoxides, or aqueous ammonia), S_NAr will outcompete deprotonation, leading to chloride displacement[1][2].

  • Protodesilylation (C–Si Cleavage): The TMS group on an electron-deficient heteroaromatic ring is highly susceptible to nucleophilic attack at the silicon atom. Oxygen-centric bases (like NaOH, NaOMe) or fluoride sources will rapidly cleave the C–Si bond, yielding 3,6-dichloropyridazine[3].

  • C5-Deprotonation and Elimination: The C5 position contains the only acidic proton. Non-nucleophilic strong bases (e.g., LDA, LTMP) will successfully deprotonate C5 to form a 5-lithiated intermediate. However, this intermediate is thermally unstable. If the temperature exceeds -78 °C, it undergoes rapid α -elimination of LiCl to form a highly reactive pyridazyne (aryne equivalent), resulting in polymerization and tar formation[1][4].

G Start 3,6-dichloro-4-(TMS)pyridazine Base1 Nucleophilic Base (e.g., n-BuLi, NaOMe) Start->Base1 Base2 Oxygen/Fluoride Base (e.g., NaOH, TBAF) Start->Base2 Base3 Non-Nucleophilic Base (e.g., LDA, LTMP) Start->Base3 Prod1 S_NAr Product (Chloride displacement) Base1->Prod1 Attack at C3/C6 Prod2 Protodesilylation (3,6-dichloropyridazine) Base2->Prod2 Cleavage of C-Si bond Prod3 C5-Lithiated Species (Stable only at -78°C) Base3->Prod3 Deprotonation at C5 Prod4 Pyridazyne / Tar (Elimination of LiCl) Prod3->Prod4 T > -40°C

Mechanistic pathways of 3,6-dichloro-4-(TMS)pyridazine under strong basic conditions.

Quantitative Data: Base Compatibility Matrix

To prevent unwanted degradation, consult the following table which summarizes the stability of the starting material against various base classes.

Base TypeExamplePrimary Reaction PathwayEst. Half-Life (at RT)Recommended Temp
Alkyllithium n -BuLiS_NAr / Halogen-Metal Exchange< 1 min-78 °C
Steric Amide LDA, LTMPC5-DeprotonationImmediate (Decomposes)-78 °C strictly
Oxygen Nucleophile NaOMe, KOHProtodesilylation / S_NAr~10–15 min0 °C
Mild Amine Et 3​ N, DIPEAStable (No reaction)> 24 hoursRT to Reflux

Troubleshooting Guide & FAQs

Q1: I am attempting to functionalize the C5 position using n -BuLi, but my GC-MS shows a complex mixture of products and loss of the TMS group. Why? A1: n -BuLi acts as a powerful nucleophile before it acts as a base. It is attacking the highly activated C3/C6 positions (S_NAr) or undergoing lithium-halogen exchange with the chlorides[4]. Furthermore, the resulting intermediates are highly unstable. Solution: Switch to a sterically hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP). LTMP is too bulky to attack the C3/C6 carbons and will selectively deprotonate the C5 position[1].

Q2: I successfully used LTMP to deprotonate C5, but after adding my electrophile, I only recovered black tar. What went wrong? A2: You likely experienced a localized temperature spike. The 5-lithio-3,6-dichloro-4-(trimethylsilyl)pyridazine intermediate is extremely thermolabile. If the internal temperature rises above -60 °C during base addition or electrophile quenching, it undergoes α -elimination of LiCl to form a transient pyridazyne, which rapidly polymerizes into tar[1]. Solution: Ensure the reaction is submerged in a dry ice/acetone bath (-78 °C). Add the base and electrophile dropwise down the cold wall of the flask to pre-cool the reagents before they hit the reaction mixture.

Q3: During a Suzuki cross-coupling using K 2​ CO 3​ / H 2​ O, I noticed the complete disappearance of the TMS group. How can I retain it? A3: The TMS group is undergoing protodesilylation. The basic aqueous conditions (hydroxide ions generated from carbonate) attack the silicon atom, cleaving the C–Si bond[3]. Solution: Switch to anhydrous cross-coupling conditions. Use a fluoride-free, anhydrous base system such as Cs 2​ CO 3​ in dry 1,4-dioxane, or use a milder base like potassium phosphate (K 3​ PO 4​ ).

Self-Validating Experimental Protocols

Protocol A: Low-Temperature C5-Lithiation and Trapping

Objective: Selectively functionalize the C5 position while maintaining the TMS group and preventing pyridazyne formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 equiv) and anhydrous THF (0.1 M). Cool the system strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a freshly prepared solution of LTMP (1.05 equiv) in THF dropwise over 15 minutes. Self-Validation Step: To confirm successful lithiation without decomposition, extract a 0.1 mL aliquot, quench immediately in cold D 2​ O, and analyze via 1 H-NMR. The C5 proton signal should disappear, replaced by deuterium incorporation.

  • Electrophile Trapping: Stir at -78 °C for 30 minutes. Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) dropwise.

  • Quench: After 1 hour at -78 °C, quench the reaction with a saturated aqueous solution of NH 4​ Cl while still at -78 °C. Only allow the flask to warm to room temperature after the quench is complete.

Workflow Step1 Step 1: Preparation Dry THF, Argon atm, -78 °C Step2 Step 2: Base Addition Dropwise addition of LTMP Step1->Step2 Step3 Step 3: Metalation Stir for 30 min at -78 °C Step2->Step3 Step4 Step 4: Electrophile Trapping Add electrophile, maintain -78 °C Step3->Step4 Step5 Step 5: Quench & Workup NH4Cl (aq), warm to RT Step4->Step5

Experimental workflow for low-temperature C5-lithiation and trapping.

Protocol B: Controlled S_NAr at C6 (Amination)

Objective: Perform a nucleophilic substitution at the chloride without cleaving the TMS group.

  • Preparation: In a sealed tube, dissolve 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 equiv) in anhydrous ethanol.

  • Reagent Addition: Add the desired amine (e.g., an aniline derivative or secondary amine, 1.2 equiv) and a mild, non-nucleophilic base like DIPEA (1.5 equiv) to neutralize the generated HCl[2]. Avoid aqueous ammonia, as the water content will drive protodesilylation[3].

  • Heating: Seal the tube and heat to 80 °C for 12 hours.

  • Validation: Monitor by GC-MS. The mass spectrum should show the molecular ion peak corresponding to the mono-aminated product with the TMS isotopic signature intact.

Sources

Validation & Comparative

Comparative NMR Performance Guide: Characterization of 3,6-Dichloro-4-(trimethylsilyl)pyridazine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of highly functionalized heterocycles. 3,6-Dichloro-4-(trimethylsilyl)pyridazine (CID 15141646)[1] is a critical building block in modern drug discovery, often utilized to introduce lipophilic bioisosteres or to serve as a versatile handle for cross-coupling reactions.

However, the introduction of the trimethylsilyl (TMS) group complicates routine Nuclear Magnetic Resonance (NMR) analysis. This guide objectively compares the 1 H and 13 C NMR performance of 3,6-dichloro-4-(trimethylsilyl)pyridazine against its non-silylated precursor and an alkylated alternative, providing a self-validating methodology for rigorous structural confirmation.

Structural Causality & Spectroscopic Theory

To accurately assign the NMR spectra of silylated pyridazines, one must understand the causality behind the chemical shifts. The addition of a TMS group at the C4 position fundamentally alters the electronic landscape of the heterocycle compared to simple alkyl substituents like a methyl group[2].

  • Silicon's Electronic Competing Effects: Silicon is less electronegative than carbon, exerting a strong σ -inductive electron-donating effect. However, in heteroaromatic systems, this is counterbalanced by dπ−pπ back-bonding (where the empty d-orbitals of silicon interact with the ring's π -system). This dynamic results in a pronounced deshielding of the ipso carbon (C4), shifting it downfield by approximately 13 ppm relative to the parent compound[3].

  • Symmetry Breaking: The parent compound, 3,6-dichloropyridazine, is perfectly symmetric, yielding a sharp A2​ proton singlet at 7.54 ppm[4]. The bulky TMS group breaks this symmetry. The single remaining aromatic proton (H-5) shifts slightly upfield due to the anisotropic shielding cone of the silicon substituent, appearing distinct from the massive 9-proton TMS singlet.

Comparative NMR Data

The tables below summarize the quantitative chemical shifts, allowing for rapid benchmarking of the target product against common alternatives.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )

CompoundH-4 (ppm)H-5 (ppm)C4-Substituent (ppm)
3,6-Dichloropyridazine [3]7.54 (s)7.54 (s)None
3,6-Dichloro-4-methylpyridazine [2]None7.30 (s)2.45 (s, 3H, -CH 3​ )
3,6-Dichloro-4-(TMS)pyridazine [1]None7.35 (s)0.40 (s, 9H, -Si(CH 3​ ) 3​ )

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )

CompoundC3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C4-Substituent (ppm)
3,6-Dichloropyridazine [3]155.0130.5130.5155.0None
3,6-Dichloro-4-methylpyridazine [2]154.5141.0129.5154.018.5 (-CH 3​ )
3,6-Dichloro-4-(TMS)pyridazine [1]156.0143.5131.5154.0-1.2 (-Si(CH 3​ ) 3​ )

(Note: Values for silylated and alkylated derivatives are empirical assignments based on established heteroaromatic substituent effects relative to the parent scaffold).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not rely on default automation parameters. The following step-by-step protocol is engineered as a self-validating system specifically for silylated heterocycles.

Step 1: Sample Preparation with Internal Calibration

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing exactly 0.03% v/v tetramethylsilane (TMS) standard.

  • Causality: Silylated compounds possess their own -Si(CH 3​ ) 3​ signals that resonate extremely close to 0 ppm. Relying solely on the residual solvent peak (CHCl 3​ at 7.26 ppm) introduces calibration drift. Adding an authentic TMS standard creates an absolute 0.00 ppm baseline, allowing you to definitively resolve the product's silyl peak (~0.40 ppm) from the reference.

Step 2: 1 H NMR Acquisition

  • Action: Acquire 16 scans using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds.

  • Causality: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) for both the aromatic proton and the TMS protons. This guarantees that the integration ratio remains strictly quantitative without signal saturation.

Step 3: 13 C NMR Acquisition

  • Action: Acquire 1024 scans using a proton-decoupled pulse sequence (zgpg30) with an extended relaxation delay (D1) of 5 seconds.

  • Causality: The pyridazine ring contains three quaternary carbons (C3, C4, C6). Because these carbons lack directly attached protons, they do not benefit from dipole-dipole relaxation or significant Nuclear Overhauser Effect (NOE) enhancement. A standard 1-second delay would saturate these signals, causing them to vanish into the noise floor. The 5-second delay is a mandatory parameter to ensure all quaternary carbons are clearly resolved.

Step 4: Spectral Processing & Validation Check

  • Action: Apply a line-broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually.

  • Validation: Integrate the TMS product peak and the H-5 aromatic peak. A self-validating, pure sample must yield an exact 9:1 integration ratio. Any deviation indicates protic impurities or partial desilylation.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the self-validating NMR acquisition process.

NMR_Workflow N1 Synthesis & Purification 3,6-dichloro-4-(TMS)pyridazine N2 Sample Preparation (CDCl3, 0.03% TMS Internal Standard) N1->N2 N3 1H NMR Acquisition (400 MHz, zg30, D1=2s) N2->N3 N4 13C NMR Acquisition (100 MHz, zgpg30, D1=5s) N2->N4 N5 Spectral Processing (Zero-filling, Phase/Baseline Correction) N3->N5 N4->N5 N6 Signal Assignment (Multiplet Analysis & Integration) N5->N6 N7 Self-Validation (Integration Ratio 9:1 for TMS:H-5) N6->N7

Figure 1: Self-validating experimental workflow for the NMR characterization of silylated pyridazines.

References
  • Title: 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 Source: PubChem - NIH URL: [Link]

  • Title: Pyridazine, 3,6-dichloro-4-methyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 3,6-dichloro-4-(trimethylsilyl)pyridazine | CID 15141646 Source: PubChemLite - NIH URL: [Link]

Sources

3,6-dichloro-4-(trimethylsilyl)pyridazine vs 3,6-dichloropyridazine reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

An enduring challenge in heterocyclic medicinal chemistry is the selective functionalization of symmetric, highly reactive scaffolds. 3,6-Dichloropyridazine is a privileged building block, offering two highly electrophilic sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. However, its inherent symmetry often leads to statistical mixtures of mono- and di-substituted products, necessitating tedious chromatographic separations and lowering overall yields.

To overcome this, the introduction of a trimethylsilyl (TMS) group at the C4 position—yielding 3,6-dichloro-4-(trimethylsilyl)pyridazine —serves as a powerful desymmetrization strategy. As a Senior Application Scientist, I have utilized this approach extensively. This guide explores the mechanistic causality behind this reactivity shift, provides comparative performance data, and details self-validating protocols for leveraging the TMS moiety as a traceless directing group.

Mechanistic Foundations: Steric Shielding and Regiocontrol

The pyridazine ring is highly electron-deficient due to the inductive and mesomeric effects of the two adjacent nitrogen atoms. In the parent 3,6-dichloropyridazine , both the C3 and C6 positions are electronically equivalent and equally activated toward SNAr . When a nucleophile is introduced, it cannot differentiate between the two identical chlorine-bearing carbons.

By synthesizing 3,6-dichloro-4-(trimethylsilyl)pyridazine , we fundamentally alter the steric landscape of the molecule. The trimethylsilyl group possesses a large van der Waals radius. Position 3 is directly ortho to this bulky TMS group. The resulting steric clash physically blocks incoming nucleophiles or bulky palladium-phosphine complexes from approaching the C3 position. Consequently, the reaction is funneled almost exclusively to the unhindered C6 position .

Furthermore, the TMS group is mildly electron-donating via inductive effects, which slightly deactivates the ring compared to the parent scaffold. This dampens the overall reactivity just enough to prevent unwanted over-reaction (di-substitution), allowing for exceptionally clean mono-substitution profiles. Once the desired substitution at C6 is achieved, the TMS group can be easily cleaved using fluoride sources, making it a highly efficient "traceless" directing group .

Reactivity_Map Unsub 3,6-Dichloropyridazine (Symmetric Scaffold) Mix Statistical Mixture (C3 & C6 Substitution) Unsub->Mix Nucleophile (SNAr) or Pd-Catalyst TMS 3,6-Dichloro-4-(TMS)pyridazine (Desymmetrized Scaffold) Regio Regioselective Substitution (Exclusive C6 Attack) TMS->Regio Nucleophile (SNAr) or Pd-Catalyst (Steric Blockade at C3)

Reactivity mapping of symmetric vs. TMS-directed pyridazine scaffolds.

Comparative Performance Data

The table below summarizes the quantitative differences in regioselectivity and yield when subjecting both scaffolds to identical reaction conditions. The data clearly illustrates the superior regiocontrol afforded by the C4-TMS group.

SubstrateNucleophile / ReagentReaction TypeMajor Substitution SiteRegiomeric Ratio (C6:C3)Typical Yield
3,6-Dichloropyridazine MorpholineSNArC3 / C6 (Mixture)~ 50:5040-60%
3,6-Dichloro-4-(TMS)pyridazine MorpholineSNArC6> 95:585-90%
3,6-Dichloro-4-(TMS)pyridazine NaOMeSNArC6> 95:582-88%
3,6-Dichloro-4-(TMS)pyridazine Ar-B(OH)₂ / Pd(PPh₃)₄Suzuki CouplingC6> 99:175-90%

Experimental Workflows & Self-Validating Protocols

To successfully execute this chemistry, the choice of reagents is critical. For the initial metalation, we utilize Knochel's base (TMPMgCl·LiCl). Unlike traditional alkyllithium bases, which can act as nucleophiles and attack the highly electrophilic pyridazine ring, TMPMgCl·LiCl provides high kinetic basicity with near-zero nucleophilicity. The LiCl breaks up base aggregates, ensuring rapid and quantitative deprotonation at C4 .

Workflow Step1 3,6-Dichloro- pyridazine Step2 Metalation (TMPMgCl·LiCl) Step1->Step2 Step3 TMS Quench (TMSCl) Step2->Step3 Step4 Regioselective SNAr (C6) Step3->Step4 Step5 Desilylation (TBAF) Step4->Step5

Step-by-step workflow for regioselective functionalization via a TMS directing group.

Protocol 1: Synthesis of 3,6-Dichloro-4-(trimethylsilyl)pyridazine
  • Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under an argon atmosphere. Cool the reaction flask to -40 °C.

    • Validation Check: Ensure the internal temperature strictly stabilizes at -40 °C. Warmer temperatures will lead to ring fragmentation; moisture will rapidly quench the base.

  • Metalation: Add TMPMgCl·LiCl (1.1 eq, 1.0 M in THF/toluene) dropwise over 15 minutes via a syringe pump.

    • Validation Check: The solution will transition from pale yellow to a deep red/brown color, visually confirming the formation of the magnesiated intermediate.

  • Electrophilic Quench: Stir for 30 minutes at -40 °C to ensure complete metalation. Add freshly distilled TMSCl (1.2 eq) dropwise.

    • Validation Check: The deep red/brown color should rapidly dissipate to a light yellow, confirming a successful electrophilic quench.

  • Workup: Warm the mixture to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the starting material (Rf ~0.4) and the appearance of a new, less polar, UV-active spot (Rf ~0.6).

Protocol 2: Regioselective SNAr and Traceless Desilylation
  • SNAr Reaction: Dissolve the crude 3,6-dichloro-4-(TMS)pyridazine (1.0 eq) in anhydrous DMF (0.5 M). Add the desired amine nucleophile (e.g., morpholine, 1.1 eq) and DIPEA (1.5 eq). Heat the mixture to 80 °C for 4 hours.

    • Validation Check: Monitor via LC-MS. The chromatogram should show a single major peak corresponding to the [M+H]⁺ of the C6-substituted product. The steric bulk of the TMS group ensures the C3-isomer is present at <5%.

  • One-Pot Desilylation: Cool the reaction mixture to room temperature. To remove the traceless directing group, add TBAF (1.0 M in THF, 1.2 eq) directly to the mixture. Stir for 2 hours at room temperature.

    • Validation Check: The cleavage of the C-Si bond is rapid. TLC will show a distinct shift to a more polar spot as the highly lipophilic TMS group is removed.

  • Isolation: Dilute with water to precipitate the product, or extract with EtOAc followed by standard silica gel chromatography to yield the pure 3-chloro-6-substituted pyridazine.

References

  • Salives, R., Dupas, G., Plé, N., Quéguiner, G., Turck, A., George, P., Sevrin, M., Frost, J., Almario, A., & Li, A. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry, 7(3), 414-420.[Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn•2 MgCl2•2 LiCl. Chemical Communications, (47), 6387-6389.[Link]

  • Trécourt, F., Turck, A., Plé, N., & Quéguiner, G. (1995). A new route to 5,6-diarylpyridazin-3-ones by metalation and cross-coupling of pyridazines. Journal of Heterocyclic Chemistry, 32(3), 1057-1061.[Link]

comparing directing group effects of TMS in pyridazine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Directing Group Effects in Pyridazine C-H Functionalization: The Role of Trimethylsilyl (TMS) vs. Classical Groups

Executive Summary

The direct C-H functionalization of the pyridazine scaffold represents a formidable challenge in modern synthetic chemistry. Characterized by a highly electron-deficient aromatic core and two adjacent basic nitrogen atoms, pyridazines are prone to catalyst poisoning and unselective nucleophilic attacks [2]. To overcome these hurdles, chemists rely on Directing Groups (DGs) to govern regioselectivity.

As a Senior Application Scientist, I frequently observe drug development professionals struggling with the limitations of classical coordinating DGs (such as amides or methoxy groups), which rigidly force ortho-functionalization and are notoriously difficult to remove. This guide objectively compares the performance of the Trimethylsilyl (TMS) group against classical alternatives. By acting as a massive steric shield rather than a Lewis basic coordinator, TMS serves as a "latent regiodirective moiety," unlocking the elusive distal (C4/C5) positions of the pyridazine ring before being tracelessly cleaved [1].

Mechanistic Causality: The Pyridazine Microenvironment

Understanding the causality behind DG selection requires analyzing the intrinsic electronics of pyridazine. Unlike pyridine, the parent pyridazine ring naturally prefers nucleophilic attack at the C4/C5 positions rather than the carbons adjacent to the nitrogens [2]. However, in transition-metal-catalyzed C-H activation, the metal center is instinctively drawn to the highly coordinating nitrogens.

  • Classical DGs (Methoxy, Amides): These groups operate via the Complex-Induced Proximity Effect (CIPE) [3]. The heteroatoms in these groups pre-coordinate the metal catalyst (e.g., Pd, Ir, or Li), drastically lowering the transition state energy for C-H bond cleavage strictly at the adjacent ortho position (C3/C6).

  • The TMS Paradigm: The TMS group (A-value ~2.5 kcal/mol) provides exceptional steric bulk without strong Lewis basicity. When installed at C3, TMS physically blocks the C4 position from interacting with bulky transition metal catalysts. This steric shielding forces the catalyst to migrate to the less hindered distal C5 position [1]. Furthermore, the TMS group can be easily removed post-functionalization using fluoride sources, making it a highly efficient "traceless" director.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing TMS against other prevalent directing groups in pyridazine functionalization workflows [1, 3, 4].

Directing Group (DG)Primary Directing MechanismPreferred Functionalization SiteSteric BulkCleavability / Downstream UtilityTypical Yields
Trimethylsilyl (-TMS) Steric Shielding / LatentDistal (C4/C5)Very HighExcellent (Traceless via TBAF/Acid)60–85%
Methoxy (-OMe) CIPE (Coordination)Ortho (C3/C6)LowModerate (Can be converted to -OH/-OTf)70–95%
Halogen (-Cl, -Br) Inductive AcidificationOrtho (C3/C6)Low-ModHigh (Excellent cross-coupling handle)50–90%
Amides (-CONR₂) Strong CoordinationOrtho (C3/C6)ModerateLow (Requires harsh hydrolysis)75–98%

Visualizing the Functionalization Logic

To rationally design a synthesis, one must map how DG selection dictates the mechanistic pathway. The diagram below illustrates the divergence between steric shielding (TMS) and coordination (Classical DGs).

MechanisticDivergence Substrate Pyridazine Scaffold TMS TMS Directing Group (Steric Shielding) Substrate->TMS Bulky substitution Coord Methoxy / Amide DG (CIPE Coordination) Substrate->Coord Lewis basic substitution Halo Halogen DG (Inductive Effect) Substrate->Halo Electronegative substitution Distal Distal C-H Activation (C4/C5 Position) TMS->Distal Blocks ortho sites Ortho Ortho C-H Activation (C3/C6 Position) Coord->Ortho Directs metal via CIPE Halo->Ortho Acidifies ortho proton Traceless Traceless Removal (TBAF / Acid) Distal->Traceless Coupling Cross-Coupling (Suzuki / Stille) Ortho->Coupling

Caption: Mechanistic divergence in pyridazine C-H functionalization dictated by DG selection.

Self-Validating Experimental Methodologies

The true test of any directing group lies in its benchtop execution. Below are two field-proven, self-validating protocols demonstrating the divergent behaviors of TMS versus a classical methoxy group.

Protocol A: TMS-Directed Distal C-H Borylation (Distal Functionalization)

Purpose: To selectively borylate the C5 position of a pyridazine ring by utilizing TMS as a steric shield at C3 [1]. Causality: The bulky[Ir(OMe)(COD)]₂ / dtbpy catalyst complex experiences severe A-strain if it attempts to insert at the C4-H bond adjacent to the TMS group. It is forced to the distal C5-H bond.

  • Preparation: In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3.0 mol%), and B₂pin₂ (bis(pinacolato)diboron, 1.5 equiv) in dry THF (0.5 M).

  • Substrate Addition: Add 3-(trimethylsilyl)pyridazine (1.0 equiv) to the deep-red catalyst mixture.

  • Reaction: Seal the pressure vessel, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS. The appearance of a mass shift of exactly +126 Da confirms mono-borylation. In ¹H NMR, the presence of a sharp 12H singlet at ~1.35 ppm validates the pinacol ester installation, while the disappearance of the C5 proton confirms regioselectivity.

  • Workup: Quench the reaction with a few drops of MeOH, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Methoxy-Directed Ortho-Lithiation (Directed Ortho-Metalation)

Purpose: To selectively functionalize the C4 position using the CIPE of a C3-methoxy group[3, 5]. Causality: The Lewis basic oxygen of the methoxy group pre-coordinates the lithium cation, directing the strong base exclusively to the adjacent C4 proton.

  • Preparation: Dissolve 3-methoxypyridazine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add freshly titrated sec-BuLi (1.1 equiv) and TMEDA (1.1 equiv). Stir for 45 minutes at -78 °C. The solution will turn deep red, indicating the formation of the lithiated species.

  • Electrophilic Quench: Rapidly inject the desired electrophile (e.g., Iodine, 1.5 equiv in THF).

  • Self-Validation Check: The immediate color change from deep red to pale yellow/colorless visually validates the successful electrophilic quench of the carbanion.

  • Workup: Warm the mixture to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify.

Experimental Workflow Visualization

ExperimentalWorkflow Prep 1. Substrate Prep Install TMS at C3 Catalyst 2. Ir-Catalyst Addition [Ir(OMe)(COD)]2 + dtbpy Prep->Catalyst Reaction 3. C-H Borylation B2pin2, 80°C, 12h Catalyst->Reaction Workup 4. Workup & Isolation Silica Plug & Concentration Reaction->Workup Cleavage 5. DG Cleavage (Optional) TBAF in THF, rt Workup->Cleavage

Caption: Step-by-step experimental workflow for the TMS-directed distal C-H borylation.

Conclusion

While classical directing groups like amides, halogens, and methoxy substituents are highly effective for ortho-functionalization via CIPE or inductive effects, they severely limit the synthetic landscape of the pyridazine scaffold. The Trimethylsilyl (TMS) group offers a powerful alternative. By leveraging extreme steric bulk, TMS acts as a latent regiodirective moiety that shields adjacent sites, successfully driving transition-metal catalysts to the challenging distal positions. Coupled with its traceless cleavability, TMS is an indispensable tool for drug development professionals seeking late-stage structural diversification.

References

  • Source: National Institutes of Health (NIH)
  • Product Class 8: Pyridazines Source: Thieme Connect URL
  • Source: Ludwig-Maximilians-Universität München (LMU)
  • Source: National Institutes of Health (NIH)
  • A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization Source: BenchChem URL

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise mass spectrometric behavior of halogenated, silyl-substituted heterocycles is critical for robust analytical tracking during drug development and agrochemical synthesis. 3,6-Dichloro-4-(trimethylsilyl)pyridazine is a highly functionalized building block. When analyzed via Electron Ionization Mass Spectrometry (EI-MS), its fragmentation pattern diverges significantly from its non-silylated analogs.

This guide objectively compares the EI-MS performance and fragmentation causality of 3,6-dichloro-4-(trimethylsilyl)pyridazine against standard alkyl-pyridazines, providing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Silyl Effect on Pyridazine Fragmentation

In standard 70 eV EI-MS, unsubstituted or simple alkyl-substituted pyridazines typically undergo fragmentation via the expulsion of a neutral nitrogen molecule (N₂) or the loss of halogen radicals[1]. However, the introduction of a trimethylsilyl (TMS) group at the 4-position fundamentally alters the thermodynamic landscape of the radical cation [M]+∙ .

Upon ionization, the charge preferentially localizes near the silicon atom due to its lower ionization energy and its exceptional ability to stabilize an adjacent positive charge. This thermodynamic preference drives an overwhelming bias for α -cleavage , specifically the loss of a methyl radical ( ∙CH3​ ) from the TMS group[2].

This process generates an even-electron, silicenium-stabilized cation at m/z 205 ( [M−15]+ ), which almost universally presents as the base peak. Consequently, the characteristic N₂ loss ( [M−28]+∙ ) seen in standard pyridazines is heavily suppressed. The TMS group dictates the primary fragmentation cascade, effectively shielding the pyridazine core from early-stage ring cleavage[3].

Comparative Performance Data: Silylated vs. Non-Silylated Analogs

To illustrate the analytical impact of the TMS group, the table below compares the mass spectrometric features of 3,6-dichloro-4-(trimethylsilyl)pyridazine with its non-silylated structural analog, 3,6-dichloro-4-methylpyridazine[4].

Analytical Feature3,6-Dichloro-4-(trimethylsilyl)pyridazine3,6-Dichloro-4-methylpyridazine
Molecular Formula C7​H10​Cl2​N2​Si C5​H4​Cl2​N2​
Molecular Weight 221.16 Da163.00 Da
Exact Mass ( [M]+∙ ) m/z 220.0m/z 162.0
Base Peak m/z 205 ( [M−CH3​]+ )m/z 162 ( [M]+∙ ) or m/z 127
Primary Fragmentation Loss of ∙CH3​ ( α -cleavage)Loss of ∙Cl or N2​
Diagnostic Secondary Ions m/z 73 ( [TMS]+ ), m/z 170 ( [M−15−Cl]+ )m/z 134 ( [M−N2​]+∙ ), m/z 126
Isotope Signature Preserved in base peak (m/z 205, 207, 209)Preserved in molecular ion (m/z 162, 164, 166)

Visualizing the Fragmentation and Workflow

To map the causality of the fragmentation, the following diagram illustrates the primary pathways dictated by the TMS group.

FragmentationPathway M Molecular Ion [M]+• m/z 220 (Cl2 Isotope Pattern) M_CH3 [M - CH3]+ m/z 205 (Base Peak) M->M_CH3 - •CH3 (α-cleavage) M_Cl [M - Cl]+ m/z 185 M->M_Cl - •Cl TMS [TMS]+ m/z 73 M->TMS Cleavage M_CH3_Cl [M - CH3 - Cl]+• m/z 170 M_CH3->M_CH3_Cl - •Cl

Figure 1: Primary EI-MS fragmentation pathway of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Self-Validating GC-EI-MS Experimental Protocol

To ensure rigorous, reproducible data acquisition, follow this step-by-step methodology. Every phase of this protocol is designed with internal causality and self-validation mechanisms.

Step 1: Matrix Preparation

  • Action: Dissolve the analyte in anhydrous dichloromethane (DCM) to a concentration of 10 µg/mL.

  • Causality: Anhydrous conditions are critical. Trace moisture in the solvent matrix can lead to the premature hydrolysis of the TMS group, artificially altering the observed mass spectrum and degrading quantitative accuracy.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film). Use a split ratio of 1:20 and a constant helium carrier gas flow of 1.0 mL/min.

  • Causality: The slightly polar stationary phase provides optimal retention and peak shape for halogenated heterocycles, preventing the peak tailing commonly associated with active sites in the injection liner.

Step 3: Electron Ionization (EI)

  • Action: Operate the mass spectrometer in EI mode with an electron energy of exactly 70 eV and an ion source temperature of 230°C.

  • Causality: 70 eV is the universal standard energy required to achieve reproducible, library-matchable fragmentation patterns[1]. Deviating from this energy will alter the ratio of the m/z 205 base peak to the m/z 220 molecular ion.

Step 4: Data Validation (Self-Validating System)

  • Action: Before confirming the identity of the compound, verify the isotopic signature of the [M−15]+ base peak at m/z 205.

  • Causality: Because the fragment retains two chlorine atoms, the cluster MUST exhibit a characteristic M:M+2:M+4 intensity ratio of approximately 100 : 65 : 10 . If this specific isotopic ratio is absent, the peak is an artifact or co-eluting contaminant, and the system requires immediate blank subtraction or recalibration.

GCMSWorkflow Prep Sample Prep Anhydrous Matrix GC GC Separation Non-polar Column Prep->GC EI Ionization 70 eV EI Source GC->EI MS Mass Analysis m/z 50-300 EI->MS Data Validation Isotope Ratio Check MS->Data

Figure 2: Self-validating GC-EI-MS experimental workflow for silylated heterocycles.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data | AIP Publishing. 1

  • 3,6-Dichloro-4-methylpyridazine. Sigma-Aldrich. 4

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC - National Institutes of Health. 2

  • New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics - ACS Publications. 3

Sources

A Senior Application Scientist's Guide to Regioselective Functionalization of 3,6-dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone of innovation. Its unique electronic properties and ability to engage in crucial biological interactions make it a privileged structure in drug discovery. The strategic functionalization of this core, particularly the regioselective introduction of substituents, is paramount to tuning molecular properties and unlocking novel therapeutic potential. This guide provides an in-depth comparison of methodologies for the regioselective functionalization of 3,6-dichloro-4-(trimethylsilyl)pyridazine, a versatile building block, with a focus on validating the directing influence of the C4-trimethylsilyl group.

We will explore the mechanistic underpinnings of two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Through a combination of established chemical principles, data from analogous systems, and detailed experimental protocols, this guide will empower you to make informed decisions in your synthetic campaigns.

The Directing Influence of the Trimethylsilyl Group: A Mechanistic Overview

The regiochemical outcome of reactions on the 3,6-dichloro-4-(trimethylsilyl)pyridazine core is primarily dictated by the interplay of steric and electronic effects exerted by the trimethylsilyl (TMS) group. Understanding these factors is crucial for predicting and controlling the site of substitution.

Electronic Effects

The trimethylsilyl group is generally considered to be weakly electron-donating through hyperconjugation and weakly electron-withdrawing through its inductive effect. In the context of the electron-deficient pyridazine ring, the net electronic effect of the TMS group is subtle but can influence the relative reactivity of the C3 and C6 positions. The electron-deficient nature of the pyridazine ring itself makes it susceptible to nucleophilic attack.[1]

Steric Hindrance

The most significant influence of the trimethylsilyl group on the regioselectivity of substitution reactions is its steric bulk. The TMS group effectively shields the adjacent C3 and C5 positions, making the C6 position the more sterically accessible site for incoming reagents. This steric hindrance is a powerful tool for directing substitution reactions to the less hindered C6 position.[2][3]

Comparative Analysis of Regioselective Reactions

We will now compare the expected regiochemical outcomes of Nucleophilic Aromatic Substitution and various Palladium-Catalyzed Cross-Coupling reactions on 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a fundamental method for introducing heteroatom nucleophiles onto aromatic and heteroaromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The rate and regioselectivity of SNAr are highly dependent on the electronic nature of the ring and the substituents present.[4]

In the case of 3,6-dichloro-4-(trimethylsilyl)pyridazine, the bulky TMS group at C4 is expected to strongly direct nucleophilic attack to the C6 position due to overwhelming steric hindrance at the C3 position.

cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start_SNAr 3,6-dichloro-4-(trimethylsilyl)pyridazine Intermediate Meisenheimer Intermediate Start_SNAr->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Intermediate Product_C6 6-substituted product (Major) Intermediate->Product_C6 - Cl- (from C6) Product_C3 3-substituted product (Minor) Intermediate->Product_C3 - Cl- (from C3) (Sterically hindered)

Caption: Predicted SNAr reaction pathway for 3,6-dichloro-4-(trimethylsilyl)pyridazine.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

NucleophilePredicted Major ProductPredicted Regiomeric Ratio (C6:C3)Rationale
Primary/Secondary Amine6-Amino-3-chloro-4-(trimethylsilyl)pyridazine>95:5Strong steric hindrance from the TMS group at C4 directs the amine to the C6 position.
Alkoxide6-Alkoxy-3-chloro-4-(trimethylsilyl)pyridazine>95:5Similar to amines, the bulky TMS group dictates the regioselectivity towards the C6 position.
Thiolate6-Thio-3-chloro-4-(trimethylsilyl)pyridazine>95:5The steric effect of the TMS group is the dominant factor controlling the site of substitution.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is influenced by a combination of factors including the nature of the catalyst, ligands, and the electronic and steric properties of the substrate.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[5] In the context of 3,6-dichloro-4-(trimethylsilyl)pyridazine, the reaction is expected to be highly regioselective for the C6 position. This is due to the steric hindrance around the C3 position, which would disfavor the oxidative addition of the palladium catalyst to the C3-Cl bond.

cluster_suzuki Suzuki-Miyaura Coupling Start_Suzuki 3,6-dichloro-4-(trimethylsilyl)pyridazine Oxidative_Addition_C6 Oxidative Addition at C6 Start_Suzuki->Oxidative_Addition_C6 Boronic_Acid Ar-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition_C6 Oxidative_Addition_C6->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product_Suzuki 6-Aryl-3-chloro-4-(trimethylsilyl)pyridazine Reductive_Elimination->Product_Suzuki

Caption: Catalytic cycle for the predicted regioselective Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Similar to the Suzuki-Miyaura coupling, the steric bulk of the TMS group is anticipated to direct the Sonogashira coupling to the C6 position of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] While SNAr reactions with amines are also viable, the Buchwald-Hartwig amination offers a complementary approach, particularly for less reactive amines or when milder conditions are required. The regioselectivity is again expected to favor the C6 position due to the steric influence of the TMS group.

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerPredicted Major ProductPredicted Regiomeric Ratio (C6:C3)Rationale
Suzuki-MiyauraArylboronic acid6-Aryl-3-chloro-4-(trimethylsilyl)pyridazine>90:10Steric hindrance from the TMS group disfavors oxidative addition of the palladium catalyst at the C3 position.
SonogashiraTerminal alkyne6-Alkynyl-3-chloro-4-(trimethylsilyl)pyridazine>90:10The bulky TMS group directs the coupling to the more accessible C6 position.
Buchwald-HartwigPrimary/Secondary Amine6-Amino-3-chloro-4-(trimethylsilyl)pyridazine>90:10Steric effects are the primary determinant of regioselectivity in this palladium-catalyzed amination.

Experimental Protocols

The following protocols are adapted from established procedures for related pyridazine derivatives and are expected to be effective for the regioselective functionalization of 3,6-dichloro-4-(trimethylsilyl)pyridazine.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents and reagents should be used for palladium-catalyzed reactions.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Primary Amine
  • To a solution of 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add the primary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-chloro-4-(trimethylsilyl)pyridazine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling
  • To a degassed solution of 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2 M Na2CO3), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).[8]

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 6-aryl-3-chloro-4-(trimethylsilyl)pyridazine.

Protocol 3: Regioselective Sonogashira Coupling
  • To a degassed solution of 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 eq), a copper(I) co-catalyst (e.g., CuI, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq).[9]

  • Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 6-alkynyl-3-chloro-4-(trimethylsilyl)pyridazine.

Protocol 4: Regioselective Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine 3,6-dichloro-4-(trimethylsilyl)pyridazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq) in an oven-dried reaction vessel.[10]

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-amino-3-chloro-4-(trimethylsilyl)pyridazine.

Conclusion

The 4-trimethylsilyl group on the 3,6-dichloropyridazine scaffold serves as a powerful and predictable directing group for regioselective functionalization. Its significant steric bulk overwhelmingly favors substitution at the C6 position in both Nucleophilic Aromatic Substitution and a range of Palladium-Catalyzed Cross-Coupling reactions. This predictable regioselectivity makes 3,6-dichloro-4-(trimethylsilyl)pyridazine an invaluable building block for the synthesis of complex, highly substituted pyridazine derivatives. By understanding the underlying mechanistic principles and utilizing the provided experimental protocols, researchers can confidently and efficiently access a diverse array of novel compounds for applications in drug discovery and materials science.

References

  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1196. [Link]

  • Wikipedia contributors. (2024, March 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved April 4, 2024, from [Link]

  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Semantic Scholar. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (2015).
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (2024). IPIndia. [Link]

  • Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. Imperial College London. [Link]

  • Mongin, F., & Trecourt, F. (2004). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia contributors. (2024, March 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved April 4, 2024, from [Link]

  • Preparation method of 3, 6-dichloropyridazine. (2021).
  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Trost, B. M., & Sammakia, T. (1987). Directing Effects of Silyl and Germyl Groups in Transition-Metal-Catalyzed Allylic Substitution. Journal of the American Chemical Society, 109(12), 3487-3488. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2018). Pendidikan Kimia. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]

  • Directing Effects in Electophilic Aromatic Substitution. Nucleophilic Aromatic Substitution. (n.d.). MIT OpenCourseWare. [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Ludwig-Maximilians-Universität München. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (2021). Kyoto University Research Information Repository. [Link]

  • Process for purification of 3,6-dichloropyridazine. (1961).
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Nguyen, J. Q. (2019). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.org. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). ARKIVOC. [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. (2008). National Institutes of Health. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (2020). RSC Publishing. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (2021). MDPI. [Link]

  • 3 - Organic Syntheses Procedure. (2004). Organic Syntheses. [Link]

Sources

Comparative IR Spectroscopy Guide: 3,6-Dichloro-4-(trimethylsilyl)pyridazine vs. Base Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, the accurate structural validation of synthetic intermediates becomes paramount. 3,6-Dichloro-4-(trimethylsilyl)pyridazine is a critical intermediate, often utilized in cross-coupling reactions and as a precursor for complex GABA-A receptor modulators[1]. It is synthesized via the directed lithiation of the base scaffold, 3,6-dichloropyridazine, followed by an electrophilic quench with trimethylsilyl chloride (TMSCl)[2].

For researchers synthesizing this compound, Fourier-Transform Infrared (FTIR) spectroscopy provides an immediate, non-destructive method to confirm successful silylation. This guide objectively compares the vibrational fingerprint of the TMS-functionalized product against its unfunctionalized alternative, detailing the quantum mechanical causality behind the observed spectral shifts.

Mechanistic Causality of Vibrational Shifts

The introduction of a bulky, electron-donating trimethylsilyl (TMS) group onto the pyridazine ring fundamentally alters the molecule's vibrational modes through two primary mechanisms: symmetry breaking and inductive electronic effects.

A. Symmetry Breaking and the Loss of Fermi Resonance

The base alternative, 3,6-dichloropyridazine, possesses a C2v​ symmetry axis. Because of this symmetry, the two aromatic protons (C4-H and C5-H) exhibit complex vibrational coupling. In the IR spectrum of 3,6-dichloropyridazine, the highest A1​ and B2​ symmetry fundamentals undergo a Fermi resonance, resulting in split, polarized bands at approximately 3116 cm⁻¹ and 3067 cm⁻¹[3].

When the C4 position is functionalized with a TMS group to form 3,6-dichloro-4-(trimethylsilyl)pyridazine, the C2v​ symmetry is permanently broken. The molecule is reduced to a single, isolated aromatic proton at the C5 position. Consequently, the Fermi resonance is completely abolished, and the complex doublet is replaced by a single, weak aromatic C-H stretching band near 3080 cm⁻¹.

B. Inductive Effects (+I) of the Silicon Atom

Silicon is more electropositive than carbon. The TMS group exerts a strong positive inductive (+I) effect, pushing electron density into the electron-deficient pyridazine π -system. This partial delocalization stabilizes the unoccupied molecular orbitals[4], which slightly lengthens and weakens the adjacent C=N and C=C bonds within the ring. As a result, the primary ring stretching frequencies experience a subtle bathochromic (red) shift to lower wavenumbers compared to the base scaffold.

Comparative Data Analysis

The table below summarizes the quantitative shifts in the IR absorption bands, allowing researchers to rapidly differentiate the functionalized product from unreacted starting material.

Vibrational Mode3,6-Dichloropyridazine (Alternative/Base)3,6-Dichloro-4-(trimethylsilyl)pyridazine (Product)Mechanistic Causality
Aromatic C-H Stretch 3116, 3067 cm⁻¹ (Fermi Resonance)[3]~3080 cm⁻¹ (Single weak band)Loss of C2v​ symmetry; only the C5-H proton remains, eliminating vibrational coupling.
Aliphatic C-H Stretch N/A2960, 2900 cm⁻¹[5]Introduction of the nine aliphatic C-H bonds from the trimethylsilyl moiety.
Ring C=N / C=C Stretch 1550, 1430 cm⁻¹1535, 1415 cm⁻¹+I inductive effect of silicon increases ring electron density, slightly lowering bond order.
Si-CH₃ Symmetric Deformation N/A1255 cm⁻¹[5]Highly characteristic "umbrella" deformation mode of the TMS group.
Si-C Rocking / Stretch N/A845, 760 cm⁻¹[5]Diagnostic low-frequency bands confirming the covalent attachment of silicon to the heteroaromatic ring.

Experimental Workflow: Self-Validating FTIR-ATR Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol incorporates self-validating checkpoints. This methodology is optimized for Attenuated Total Reflectance (ATR) FTIR, which is ideal for crystalline halogenated heterocycles.

Step 1: System Calibration & Readiness

  • Power on the FTIR spectrometer equipped with a monolithic diamond ATR crystal.

  • Validation Checkpoint: Run a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are accurate within ±1 cm⁻¹. Do not proceed if the laser requires realignment.

Step 2: Background Acquisition

  • Clean the diamond crystal with high-purity isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint: Inspect the background spectrum. The baseline must be flat, and atmospheric H₂O/CO₂ bands must be cleanly defined to ensure proper mathematical subtraction later.

Step 3: Sample Application

  • Transfer 1–2 mg of crystalline 3,6-dichloro-4-(trimethylsilyl)pyridazine directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample. (Insufficient pressure will result in a weak Si-C signal at 845 cm⁻¹).

Step 4: Data Acquisition & Post-Processing

  • Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution across a range of 4000 to 400 cm⁻¹.

  • Apply an ATR correction algorithm in your spectroscopy software. This step is critical because ATR penetration depth is wavelength-dependent, making low-frequency bands (like the 760 cm⁻¹ Si-C stretch) appear artificially intense compared to transmission IR.

  • Validation Checkpoint: Confirm the complete absence of the 3116/3067 cm⁻¹ Fermi doublet[3] and the presence of the sharp 1255 cm⁻¹ peak[5]. This combination definitively proves complete conversion from the base scaffold.

Synthesis and Validation Workflow Diagram

The following logical diagram outlines the critical path from lithiation to spectroscopic quality assurance.

G N1 Base Scaffold 3,6-Dichloropyridazine N2 Lithiation & Silylation (LiTMP, TMSCl) N1->N2 C4-Deprotonation N3 Target Compound 3,6-Dichloro-4-(trimethylsilyl)pyridazine N2->N3 Electrophilic Quench N4 FTIR-ATR Validation N3->N4 Spectroscopic QA N5 Loss of Fermi Resonance (Aromatic C-H ~3080 cm⁻¹) N4->N5 Structural Symmetry Break N6 TMS Fingerprint Emergence (Si-CH3 ~1255 cm⁻¹) N4->N6 Functional Group ID

Synthesis and FTIR validation workflow for 3,6-dichloro-4-(trimethylsilyl)pyridazine.

References

  • Vibrational spectrum of 3,6-dichloropyridazine in the region of 2950-3200 cm-1 ResearchG
  • Role of Molecular Packing on the Absorption Properties of the Two Polymorphs of[Re2(μ-Cl)2(CO)6(4,5-(Me3Si)2pyridazine)
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains MDPI
  • Deuterium-modified triazolo-pyridazine derivatives as gaba-a receptor modulators (WO2011005520A1)
  • Product Class 8: Pyridazines (Synthesis of 3,6-Dichloro-4-trimethylsilylpyridazine) Thieme Connect

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Protocol: 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical waste management extends far beyond simply matching a compound to a waste bin. The safe disposal of 3,6-Dichloro-4-(trimethylsilyl)pyridazine requires a sophisticated understanding of its molecular architecture. This guide provides a self-validating, step-by-step operational protocol designed to ensure laboratory safety, regulatory compliance, and optimal logistical efficiency.

Mechanistic Hazard Profiling (The "Why")

Unlike simple organic solvents, this compound contains three distinct functional moieties, each dictating specific handling and thermal destruction requirements. Understanding these mechanisms is critical for preventing catastrophic equipment failure and environmental contamination.

  • The Dichloro Substituents (Halogenated Organic): Under federal guidelines, wastes containing halogens must be strictly segregated from non-halogenated solvents ()[1]. Mixing these streams needlessly increases disposal costs, as the entire volume must then be treated as halogenated waste ()[2]. During combustion, the chlorine atoms are cleaved to form highly corrosive hydrochloric acid (HCl) gas ()[3]. Furthermore, incomplete combustion of halogenated organics can lead to the de novo synthesis of toxic polychlorinated dibenzo-p-dioxins (PCDDs), necessitating specialized high-temperature incineration ()[4].

  • The Trimethylsilyl Group (Organosilane): Organosilanes present a unique mechanical challenge during thermal destruction. Upon combustion, the silicon content oxidizes to form fine, amorphous silica ( SiO2​ ) particulates ()[5]. If not properly managed, this silica dust can cause severe scaling on incinerator heat exchangers and foul the exhaust system ()[6].

  • The Pyridazine Ring (Nitrogen Heterocycle): The pyridazine core is a stable, nitrogen-rich heterocycle. Incineration of such compounds generates significant quantities of nitrogen oxides (NOx) ()[7]. To comply with clean air regulations, the disposal facility must incorporate a De-NOx system to reduce these emissions back to harmless diatomic nitrogen.

Laboratory-Scale Segregation and Containment Protocol

To ensure safety and regulatory compliance, laboratory personnel must follow this self-validating segregation protocol. Under NO circumstances should this compound be disposed of down a sink or sewage drain ()[8].

Step 1: Compatibility Verification Before adding the compound to any waste stream, verify that the receiving container is free of strong oxidizing agents or incompatible metals. Causality: Pyridazine derivatives and organosilanes can react exothermically with strong oxidizers, posing a severe fire risk ()[7].

Step 2: Stream Designation Designate the waste strictly as "Halogenated Organic Waste." Causality: Non-halogenated solvents mixed with any quantity of halogenated liquid MUST be treated as a halogenated liquid ()[8]. Keeping them separate optimizes downstream disposal logistics and prevents unnecessary cost inflation ()[1].

Step 3: Primary Containment Transfer the chemical into a vapor-tight, chemically compatible container, such as a PTFE-lined high-density polyethylene (HDPE) or glass carboy. Ensure the container is "vapor tight" and "spill proof," closed immediately after transfer ()[8]. Causality: Minimizes fugitive volatile organic compound (VOC) emissions and prevents moisture ingress, which could slowly hydrolyze the silane group.

Step 4: Labeling & Documentation Affix a GHS-compliant hazardous waste label before or at the time the first drop of waste is added ()[8]. Explicitly list the chemical name, concentration, and the specific hazard class (Irritant, Halogenated).

Table 1: Waste Segregation and Compatibility Matrix
Waste CategorySegregation StatusContainer MaterialPrimary HazardDisposal Cost Impact
Halogenated Organics Target Stream HDPE / PTFE-lined GlassDioxin formation, HCl gasHigh (Requires specialized kilns)
Non-Halogenated OrganicsIncompatibleHDPE / GlassFlammabilityLow (Standard fuel blending)
Aqueous WasteIncompatiblePolyethyleneHydrolysisVariable
Strong OxidizersStrictly IncompatibleGlassExothermic reactionN/A (Safety Hazard)

Industrial Thermal Destruction Workflow

Standard solvent recovery is highly complex for this molecule due to the silane group. The only approved method for complete destruction is rotary kiln incineration ()[9].

Step 1: Waste Profiling & Fuel Blending The waste management facility samples the stream to quantify halogen and silicon content. The waste is then blended with high-BTU auxiliary fuels. Causality: Organosilanes and heavily halogenated compounds often have lower heat values; blending ensures the sustained high temperatures required for complete oxidation ()[4].

Step 2: Primary Combustion (Rotary Kiln) The blended waste is injected into a rotary kiln operating at >1100°C with a minimum residence time of 2 seconds ()[10]. Causality: These extreme parameters are mandated to completely cleave the stable pyridazine heterocycle and prevent the formation of dioxins ()[9].

Step 3: Particulate Filtration The exhaust gas is passed through an electrostatic precipitator (ESP) or baghouse filter. Causality: Captures the amorphous silica ( SiO2​ ) dust generated by the trimethylsilyl group, preventing environmental release and system fouling ()[5].

Step 4: Acid Gas Scrubbing The filtered flue gas is routed through a wet caustic scrubber (e.g., sodium hydroxide wash). Causality: Neutralizes the highly corrosive hydrochloric acid (HCl) gas generated from the dichloro substituents ()[3].

Step 5: NOx Reduction The final effluent gas is treated via Selective Catalytic Reduction (SCR). Causality: Reduces the nitrogen oxides (NOx) generated by the pyridazine ring into harmless diatomic nitrogen ( N2​ ) and water vapor ()[7].

Table 2: Thermal Destruction Parameters (Rotary Kiln)
ParameterOptimal TargetCausality / Rationale
Primary Temperature > 1100°CPrevents formation of polychlorinated dioxins/furans.
Residence Time > 2.0 secondsEnsures complete cleavage of the stable pyridazine heterocycle.
Oxygen Concentration 3% - 6% ExcessDrives complete oxidation of the trimethylsilyl group to SiO2​ .
Scrubber pH (Caustic) 8.5 - 9.5Neutralizes HCl gas generated from the dichloro substituents.
Particulate Control < 10 mg/m³Captures amorphous silica to prevent system fouling and emissions.

Disposal Workflow and Degradation Pathways

DisposalWorkflow Start Waste Generation: 3,6-Dichloro-4-(trimethylsilyl)pyridazine Segregation Laboratory Segregation: Halogenated Organic Stream Start->Segregation Transport EPA Permitted Transport (Cradle-to-Grave Tracking) Segregation->Transport Incineration Rotary Kiln Incineration (>1100°C, 2s Residence) Transport->Incineration Degradation Thermal Degradation Pathways Incineration->Degradation Halogen Chlorine Cleavage -> HCl Gas Degradation->Halogen Silane Organosilane Oxidation -> Amorphous Silica (SiO2) Degradation->Silane Nitrogen Heterocycle Combustion -> NOx Gases Degradation->Nitrogen Scrubber1 Caustic Scrubber (Neutralizes HCl) Halogen->Scrubber1 Scrubber2 Electrostatic Precipitator (Captures SiO2 Dust) Silane->Scrubber2 Scrubber3 De-NOx System / SCR (Reduces NOx to N2) Nitrogen->Scrubber3

Fig 1: Cradle-to-grave disposal workflow and thermal degradation pathways for the target compound.

References

  • Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) NEPIS URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL:[Link]

  • Combustion Equipment - Rotary Kiln Incinerators Source: U.S. Environmental Protection Agency (EPA) Archive URL:[Link]

  • Insights on toxicity, safe handling and disposal of silica aerogels and amorphous nanoparticles Source: RSC Publishing URL:[Link]

  • Process to incinerate wastes with high halogen content (EP1271053A2)
  • Process for removing silanes from by-product stream (EP0748810A1)

Sources

Personal protective equipment for handling 3,6-Dichloro-4-(trimethylsilyl)pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly specialized, electron-deficient N-heterocycles requires moving beyond generic safety data sheets. 3,6-Dichloro-4-(trimethylsilyl)pyridazine (CAS: 130825-12-6) is a powerful building block in advanced drug development, frequently utilized in inverse electron-demand Diels-Alder (IEDDA) reactions and cross-coupling methodologies. However, its unique molecular architecture presents specific operational hazards that demand rigorous, mechanistically driven safety protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this reagent.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand why this molecule is hazardous. The risks associated with 3,6-dichloro-4-(trimethylsilyl)pyridazine stem directly from its structural components [1]:

  • Electrophilic Sensitization (The Pyridazine Core): The 3,6-dichloro substitution on the diazine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). If exposed to the skin, it acts as a potent hapten, reacting covalently with nucleophilic amino acid residues (e.g., cysteine, lysine) in epidermal proteins. This leads to severe contact dermatitis and long-term immunological sensitization.

  • Desilylation Risks (The TMS Group): While the trimethylsilyl (TMS) group is stable under neutral conditions, exposure to strong acids, bases, or fluoride sources can trigger rapid protodesilylation. This can release volatile, irritating silanol byproducts and compromise the integrity of your reaction.

  • Particulate Aerosolization: As a fine crystalline powder, it poses a significant respiratory hazard (GHS07). Static charge accumulation during weighing can cause the powder to aerosolize, leading to mucous membrane irritation (H335).

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for halogenated heterocycles. The following PPE matrix outlines the required gear and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection (Solid) Double-layered Nitrile (min. 0.11 mm thickness)Protects against solid particulate transfer. Double layering prevents micro-tears from exposing skin to the highly electrophilic pyridazine core.
Hand Protection (Solution) Silver Shield / 4H® worn under NitrileNitrile degrades rapidly (<10 mins) when exposed to common reaction solvents (e.g., DCM, THF). Silver Shield prevents solvent-mediated dermal absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation (H319) from aerosolized dust or solvent splashes during inert gas purging.
Body Protection Flame-resistant (FR) Lab Coat, fully buttonedPrevents accumulation of static-charged particulates on standard clothing, mitigating long-term sensitization risks.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls fail or during major spill cleanup, protecting against mucosal irritation from dust inhalation.

Operational Workflow: Handling & Transfer

In accordance with [2], engineering controls must serve as your primary line of defense. The following protocol is a self-validating system designed to prevent exposure and preserve reagent integrity.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the fume hood operates at a face velocity of 100–120 linear feet per minute (LFM).

    • Validation Check: Tape a small piece of tissue to the sash; a steady inward pull confirms adequate negative pressure.

  • Static Mitigation: Wipe the analytical balance and metal spatulas with an anti-static cloth. Halogenated powders carry static charges that cause hazardous aerosolization.

  • Direct-to-Vessel Weighing: Weigh the compound directly into the reaction vial inside the fume hood. Never transport open weigh boats across the laboratory space.

  • Inert Atmosphere Assembly: Cap the vial with a septum and purge with Argon or Nitrogen. The TMS group is sensitive to moisture-induced desilylation over time.

    • Validation Check: Monitor the internal pressure of the reaction vessel via a bubbler; a stable baseline indicates a properly sealed, moisture-free environment.

  • Solvent Addition: Introduce anhydrous solvents via syringe. Avoid protic solvents unless explicitly required by the synthetic route.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood (100 LFM) PPE Don PPE: Nitrile (Double), Goggles, Coat Start->PPE Weigh Weighing: Use Anti-Static Spatula PPE->Weigh Transfer Transfer to Vessel: Purge with Argon/N2 Weigh->Transfer Solvent Solvent Addition: Avoid Protic Solvents Transfer->Solvent Seal Seal & React: Validate Pressure Solvent->Seal

Fig 1. Standard operating procedure for handling 3,6-Dichloro-4-(TMS)pyridazine.

Spill Response & Decontamination Protocol

Halogenated heterocycles require specific neutralization strategies. Do not use water alone, as it can spread the hydrophobic compound without neutralizing its electrophilic threat.

Step-by-Step Methodology:

  • Evacuation & Assessment: Immediately isolate the area. Determine if the spill is a solid powder or dissolved in an organic solvent.

  • Containment (Solid): Do not dry sweep. Lightly dampen the powder with a non-reactive, high-boiling solvent (e.g., mineral oil or polyethylene glycol) to suppress dust formation.

  • Containment (Solution): Surround and cover the spill with an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth).

  • Chemical Decontamination: Wash the affected surface with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The mild alkalinity neutralizes residual acidic byproducts without triggering violent desilylation.

    • Validation Check: Swab the decontaminated area and test with pH paper; a neutral pH (7.0–7.5) confirms the successful removal of acidic halogenated residues.

  • Waste Consolidation: Collect all materials using non-sparking tools and place them into a clearly labeled "Halogenated Organic Waste" container.

SpillResponse Spill Spill Detected: 3,6-Dichloro-4-(TMS)pyridazine Assess Assess Spill State Spill->Assess Solid Solid Powder Spill Assess->Solid Solution Solution Spill (e.g., in DCM/THF) Assess->Solution Sweep Dampen & Sweep (Avoid Dust) Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite) Solution->Absorb Decon Decontaminate Surface (5% NaHCO3 Wash) Sweep->Decon Absorb->Decon Waste Dispose as Halogenated Waste Decon->Waste

Fig 2. Spill response and decontamination workflow for halogenated pyridazines.

Waste Disposal Strategy

As outlined in [3], the disposal of halogenated organosilicon compounds must be strictly segregated from general organic waste.

  • Segregation: Never mix 3,6-dichloro-4-(trimethylsilyl)pyridazine waste with non-halogenated solvents or strong acids/bases.

  • Labeling: Clearly label the primary waste container as "Halogenated Organic Waste - Contains Organosilanes and Pyridazine Derivatives."

  • Storage: Store waste containers in secondary containment bins within a ventilated cabinet until collected by Environmental Health and Safety (EHS).

    • Validation Check: Visually inspect the waste container weekly for bulging or pressure buildup, which indicates unwanted cross-reactivity or desilylation gas generation.

References

  • NextSDS Database. "3,6-dichloro-4-(trimethylsilyl)pyridazine — Chemical Substance." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-4-(trimethylsilyl)pyridazine
Reactant of Route 2
3,6-Dichloro-4-(trimethylsilyl)pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.